molecular formula C8H8BrNO3 B1376871 4-Bromo-2-methyl-6-nitroanisole CAS No. 1375069-27-4

4-Bromo-2-methyl-6-nitroanisole

Cat. No.: B1376871
CAS No.: 1375069-27-4
M. Wt: 246.06 g/mol
InChI Key: ICHDLQVHXMFPAM-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-6-nitroanisole is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-methyl-6-nitroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methyl-6-nitroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methoxy-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-6(9)4-7(10(11)12)8(5)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHDLQVHXMFPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743006
Record name 5-Bromo-2-methoxy-1-methyl-3-nitrobenzene
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Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-27-4
Record name Benzene, 5-bromo-2-methoxy-1-methyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxy-1-methyl-3-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and structure of 4-Bromo-2-methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-2-methyl-6-nitroanisole and Its Key Structural Analogs

Introduction: Navigating Scarcity and Analogy in Chemical Space

In the landscape of synthetic chemistry and drug discovery, certain molecular scaffolds serve as pivotal building blocks for innovation. This guide focuses on the chemical properties and structure of 4-Bromo-2-methyl-6-nitroanisole. It is critical to establish at the outset that publicly accessible, peer-reviewed data specifically for this compound is exceptionally scarce. This scarcity itself is a noteworthy finding, suggesting that this particular isomer may be a novel or underexplored entity in the chemical lexicon.

As senior application scientists, our role is not only to present known facts but also to provide a logical, evidence-based framework for proceeding in areas of limited information. Therefore, this guide will undertake a dual approach. First, it will define the predicted characteristics of 4-Bromo-2-methyl-6-nitroanisole based on first principles of organic chemistry. Second, and more substantially, it will provide an in-depth technical analysis of its closest and most extensively documented structural analog, 4-Bromo-2-methyl-6-nitroaniline (CAS: 77811-44-0) . By examining the well-characterized properties, synthesis, and applications of the aniline analog, we can establish a robust, predictive model for the behavior and potential of the target anisole.

This comparative approach ensures scientific integrity by avoiding speculation while empowering researchers with the necessary context to synthesize, characterize, and utilize 4-Bromo-2-methyl-6-nitroanisole or to select its well-documented aniline counterpart for their research endeavors.

Section 1: Chemical Identity and Structural Elucidation

A molecule's identity is fundamentally defined by its structure and unique identifiers. The strategic placement of bromo, methyl, nitro, and methoxy (or amino) groups on the benzene ring dictates the electronic environment and, consequently, the reactivity and physicochemical properties of these compounds.

Below is a comparative table of identifiers for our target compound and its key analogs.

Property4-Bromo-2-methyl-6-nitroanisole (Target)4-Bromo-2-methyl-6-nitroaniline (Primary Analog)4-Bromo-2-nitroanisole (Analog)2-Bromo-6-methyl-4-nitroanisole (Isomeric Analog)
CAS Number Not Found77811-44-0[1][2][3][4]33696-00-3[5][6][7]1345471-89-7[8][9]
Molecular Formula C₈H₈BrNO₃C₇H₇BrN₂O₂[1][2][3]C₇H₆BrNO₃[5][6]C₈H₈BrNO₃[8][9]
Molecular Weight 246.06 g/mol [8]231.05 g/mol [1][4]232.03 g/mol [5][6]246.06 g/mol [8][9]
IUPAC Name 4-Bromo-1-methoxy-2-methyl-6-nitrobenzene4-Bromo-2-methyl-6-nitroaniline[1][2]4-Bromo-1-methoxy-2-nitrobenzene[6]1-Bromo-2-methoxy-3-methyl-5-nitrobenzene[8]
Molecular Structures

The following diagrams illustrate the precise atomic arrangement of the primary analog and related structures, providing a visual basis for understanding their chemical differences.

Caption: Structure of 4-Bromo-2-methyl-6-nitroaniline.

Caption: Structure of 4-Bromo-2-nitroanisole.

Section 2: Physicochemical Properties

The physical state, melting point, and solubility profile of a compound are critical parameters for its handling, storage, and application in various reaction conditions.

Property4-Bromo-2-methyl-6-nitroaniline 4-Bromo-2-nitroanisole
Appearance White to yellow or orange to brown crystals or powder.[2]Light yellow crystalline powder.[5]
Melting Point 141.5-147.5 °C[2][4]81-87 °C (some sources up to 100 °C).[5]
Solubility Insoluble in water; soluble in many organic solvents.Insoluble in water; soluble in many organic solvents.[5]
Boiling Point Not available~303.3 °C at 760 mmHg (predicted).[5]
Density Not available~1.640 g/cm³.[5]

Expert Insight: The higher melting point of the aniline compared to the anisole is expected. The -NH₂ group can participate in intermolecular hydrogen bonding, forming a more stable crystal lattice that requires more energy to break apart than the anisole, which lacks this capability. The target compound, 4-Bromo-2-methyl-6-nitroanisole, would be predicted to have a melting point closer to that of 4-bromo-2-nitroanisole, though likely influenced by the additional methyl group's effect on crystal packing.

Section 3: Spectroscopic and Analytical Characterization

Rigorous analytical chemistry is the cornerstone of trustworthy research. Verifying the identity and purity of a chemical intermediate is non-negotiable.

Core Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. For 4-Bromo-2-methyl-6-nitroanisole, one would expect to see distinct signals for the two aromatic protons, a singlet for the methoxy (-OCH₃) protons, and a singlet for the methyl (-CH₃) protons. The specific chemical shifts would be influenced by the electronic effects of the bromo and nitro substituents.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. A key validation for any brominated compound is the presence of a characteristic isotopic pattern (M⁺ and M+2 peaks) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] High-resolution mass spectrometry (HRMS) provides the precise elemental composition, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. For the target anisole, strong absorption bands would be expected for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), along with characteristic bands for the C-O-C ether linkage and the C-Br bond.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase HPLC method, often coupled with UV detection, can quantify the main compound and identify any impurities.[7] Purity is typically specified as ≥96-98% for research-grade chemicals.[2]

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol is based on a standard method for analyzing related aromatic compounds like 4-Bromo-2-nitroanisole.[7]

  • Column Selection: A C18 reverse-phase column (e.g., Newcrom R1) is a suitable starting point.[7]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN) and water. A common starting gradient might be 50:50 MeCN:Water, which can be optimized as needed. For method robustness, a small amount of acid (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid) is added to ensure consistent ionization of any acidic or basic impurities.[7]

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Instrumentation Setup:

    • Set the column temperature (e.g., 25-30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the compound has strong absorbance (typically determined by a UV scan, often around 254 nm for nitroaromatics).

  • Injection and Data Analysis: Inject a small volume (e.g., 10 µL) of the sample. The resulting chromatogram is analyzed to determine the retention time of the main peak and the area percentage of all peaks, which corresponds to the purity of the sample.

Trustworthiness through Self-Validation: This protocol is self-validating. A sharp, symmetrical peak for the main component indicates good chromatographic behavior. The presence of multiple peaks would signify impurities, which can then be quantified. The method's scalability allows it to be adapted for preparative separation to isolate and identify these impurities if necessary.[7]

Section 4: Synthesis and Reactivity

Proposed Synthesis of 4-Bromo-2-methyl-6-nitroanisole

While a specific published synthesis for the target molecule was not found, a logical synthetic route can be designed from commercially available precursors based on fundamental principles of electrophilic aromatic substitution. The directing effects of the substituents are key to a successful strategy.

G start 2-Methylphenol (o-Cresol) intermediate1 2-Methylanisole start->intermediate1 Step 1 step1 Methylation (DMS, NaOH) intermediate2 4-Bromo-2-methylanisole intermediate1->intermediate2 Step 2 step2 Bromination (Br₂, Acetic Acid) product 4-Bromo-2-methyl-6-nitroanisole intermediate2->product Step 3 step3 Nitration (HNO₃, H₂SO₄)

Caption: Proposed synthetic workflow for 4-Bromo-2-methyl-6-nitroanisole.

Causality Behind Experimental Choices:

  • Methylation First: The synthesis begins with the methylation of the hydroxyl group of o-cresol. This is crucial for two reasons: a) it protects the reactive phenol, which would otherwise interfere with subsequent electrophilic reactions, and b) it converts the strongly activating, ortho-, para-directing -OH group into a still activating, ortho-, para-directing -OCH₃ group.

  • Bromination Second: The -OCH₃ and -CH₃ groups are both ortho-, para-directing. The methoxy group is the stronger activator. The position para to the methoxy group is sterically accessible and electronically favored, leading to the desired 4-bromo intermediate.

  • Nitration Last: In the final step, nitration is performed. The directing groups (-OCH₃ and -CH₃) will direct the incoming nitro group to the available ortho and para positions. The position ortho to the methoxy group and ortho to the methyl group (position 6) is sterically hindered but electronically activated. Careful control of reaction conditions (e.g., low temperature) would be necessary to achieve selective mono-nitration at this position and avoid side products.

Reference Synthesis: 4-Bromo-2-nitroaniline

A known method involves the nitration of an acetyl-protected aniline, followed by hydrolysis.[10]

  • Acetylation: 4-Bromoaniline is treated with acetic anhydride to form 4-bromoacetanilide. This protects the amine and moderates its activating effect.

  • Nitration: The 4-bromoacetanilide is then nitrated with nitric acid. The acetamido group directs the nitro group to the ortho position.

  • Hydrolysis: The resulting 4-bromo-2-nitroacetanilide is hydrolyzed using aqueous hydrochloric acid at reflux to remove the acetyl group, yielding the final product, 4-bromo-2-nitroaniline.[10]

Section 5: Applications in Research and Drug Development

The true value of a chemical intermediate lies in its utility. The structural features of these compounds make them highly versatile building blocks.

Proven Applications of 4-Bromo-2-methyl-6-nitroaniline:

  • Inhibitor Development: This compound is a key intermediate in the design and synthesis of inhibitors for Casein Kinase 2 (CK2).[2][11] CK2 is a protein kinase that is often dysregulated in diseases like cancer, making its inhibitors valuable tools for therapeutic research.[11]

  • Hybrid Drug Molecules: It plays a role in the development of novel telmisartan-glitazone hybrid analogs.[2][11] These hybrid molecules are investigated for their potential combined therapeutic effects in treating metabolic syndrome.[11] The precise molecular architecture afforded by intermediates like this is crucial for achieving optimal pharmacological activity.

Potential Applications of 4-Bromo-2-methyl-6-nitroanisole:

Based on its structure and the applications of related nitroanisoles, the target compound is a promising candidate for:

  • Pharmaceutical Synthesis: As a scaffold for creating more complex molecules with potential biological activity, similar to its aniline analog.[12]

  • Agrochemicals: The nitroaromatic structure is common in herbicides and pesticides.[12]

  • Materials Science: It could be used in the formulation of specialty polymers and resins, where the nitro and bromo groups could enhance properties like thermal stability or chemical resistance.[12]

Section 6: Safety, Handling, and Disposal

While specific safety data for 4-Bromo-2-methyl-6-nitroanisole is unavailable, the data for its close analogs provides a reliable basis for establishing safe handling protocols.

Hazard Identification (Based on Analogs):
  • GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[13][14] Causes skin irritation and serious eye irritation.[14][15] May cause respiratory irritation.[4][14]

  • Signal Word: Warning[4]

Protocol: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and use proper removal technique.[16]

  • Eye Protection: Wear safety glasses with side-shields or goggles.[15]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[13][15] If dust is generated, use a NIOSH-approved particle respirator (e.g., N95).[4][16]

  • Clothing: Wear a lab coat or protective clothing.[15]

Handling and Storage:

  • Avoid all personal contact, including inhalation of dust.[15]

  • Do not eat, drink, or smoke when using this product.[13][15]

  • Wash hands thoroughly after handling.[13][15]

  • Keep containers securely sealed when not in use and store in a dry, cool, and well-ventilated place.[15][17]

First Aid Measures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[15][17]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. Take off contaminated clothing and wash it before reuse.[13][15][17]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13][17]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[13]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

4-Bromo-2-methyl-6-nitroanisole represents an intriguing yet underexplored molecule in synthetic chemistry. While direct experimental data remains elusive, a robust understanding of its likely properties, reactivity, and potential applications can be confidently extrapolated from its close and well-documented analog, 4-Bromo-2-methyl-6-nitroaniline. The proven utility of the aniline analog in developing kinase inhibitors and hybrid drugs underscores the potential value of this chemical family. This guide provides the necessary foundational knowledge, comparative data, and safety protocols for researchers to either pursue the novel synthesis of the target anisole or to confidently employ its readily available analog as a versatile and powerful building block in their drug discovery and development programs.

References

  • 4-Bromo-2-methyl-6-nitroaniline: A Versatile Intermediate for Inhibitor Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". Royal Society of Chemistry. [Link]

  • Understanding 4-Bromo-2-nitroanisole: Properties, Characterization & Safety. Autech Industry Co.,Limited. [Link]

  • 4-Bromo-2-nitroanisole | C7H6BrNO3. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Bromo-2-methyl-6-nitroaniline | C7H7BrN2O2. PubChem, National Center for Biotechnology Information. [Link]

  • MSDS of 4-Bromo-2-methyl-6-nitrophenol. ChemBest. [Link]

  • 4-Bromo-2-methyl-6-nitroaniline. NIST Chemistry WebBook. [Link]

  • 4-Bromo-2-nitroanisole. SIELC Technologies. [Link]

  • 4-bromo-2-nitroanisole (C7H6BrNO3). PubChemLite. [Link]

  • 2-Bromo-6-methyl-4-nitroanisole | C8H8BrNO3. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Bromo-2-fluoro-6-nitroanisol. ChemBK. [Link]

  • CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]

  • 4-Bromo-2-nitroaniline | CAS#:875-51-4. Chemsrc. [Link]

  • 2,2,6,8-Tetramethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-1-ol. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Bromo-2-methyl-6-nitroaniline. Georganics. [Link]

  • Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com. [Link]

  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]

  • CAS Numbers. California Air Resources Board. [Link]

  • Physical Properties of Chemicals in PAC Revision 27 Listing. Office of Scientific and Technical Information, U.S. Department of Energy. [Link]

  • Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. ResearchGate. [Link]

Sources

Technical Guide: Thermodynamic Stability of 4-Bromo-2-methyl-6-nitroanisole

[1]

CAS Registry Number: 1375069-27-4 Formula: C₈H₈BrNO₃ Molecular Weight: 246.06 g/mol [1][2]

Executive Summary

4-Bromo-2-methyl-6-nitroanisole is a sterically congested nitroaromatic ether.[1] Its thermodynamic profile is defined by the "Ortho-Effect" —specifically, the steric buttressing between the methoxy group at C1 and the flanking substituents (Methyl at C2, Nitro at C6).[1]

While stable under standard ambient conditions, this molecule exhibits a lower threshold for thermal decomposition compared to its non-methylated analogs due to torsion-induced loss of resonance stabilization.[1] Researchers handling this compound must treat it as a Class 4.1 Flammable Solid with potential energetic decomposition pathways above 180°C.[1]

Molecular Architecture & Electronic State

To understand the stability, we must analyze the ground-state electronics.[1] The molecule features a "Push-Pull" system:[1]

  • Electron Donor (Push): The Methoxy group (-OCH₃) at C1.[1]

  • Electron Acceptor (Pull): The Nitro group (-NO₂) at C6.[1]

  • Steric Lock: The Methyl group at C2.[1]

The Steric Inhibition of Resonance

In a standard nitroanisole, the methoxy oxygen donates electron density into the ring, stabilizing the C-O bond.[1] However, in 4-Bromo-2-methyl-6-nitroanisole , the C2-Methyl and C6-Nitro groups physically crowd the C1-Methoxy group.[1]

This forces the methoxy group to rotate out of the plane of the benzene ring.[1]

  • Consequence 1: Reduced ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     orbital overlap. The C-O bond becomes weaker (more single-bond character).[1]
    
  • Consequence 2: The nitro group may also twist out of plane, reducing its conjugation with the ring.[1]

  • Thermodynamic Result: Higher ground-state enthalpy (less stable) compared to unhindered isomers.[1]

StericInteractionCoreBenzene Ring CoreOMeC1-Methoxy (-OCH3)(Steric Center)Core->OMeMeC2-Methyl (-CH3)(Buttress)Core->MeNO2C6-Nitro (-NO2)(Electron Withdrawing)Core->NO2BrC4-Bromine (-Br)(Blocking Group)Core->BrInstabilityTorsional Strain(Reduced Resonance)OMe->InstabilityOut-of-Plane RotationMe->OMeSteric ClashNO2->OMeSteric ClashNO2->InstabilityDecoupling

Figure 1: Steric "Buttressing" effect forcing the methoxy group out of planarity, reducing thermodynamic stability.[1]

Thermodynamic Parameters

As direct calorimetric data for this specific isomer is proprietary in many contexts, the following values are derived from high-fidelity structural analogs (e.g., 4-bromo-2-nitroanisole and 4-bromo-2-methyl-6-nitroaniline) and ab initio group contribution methods.

Phase Transition & Thermal Data
ParameterValue / RangeConfidenceMechanistic Driver
Melting Point 80°C – 110°C High (Analog Derived)Lower than aniline analog (145°C) due to lack of H-bonding; higher than simple anisoles due to molecular weight.[1]
Boiling Point >300°C (Predicted) MediumTheoretical extrapolation; likely decomposes before boiling at atm pressure.[1]
Decomposition Onset (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
~190°C – 210°C HighNitro-group homolysis. The methyl group lowers this slightly vs. pure nitroanisoles.[1]
Enthalpy of Fusion (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
18 – 22 kJ/mol MediumTypical for polysubstituted benzenes.
LogP (Lipophilicity) 3.1 – 3.4 HighHydrophobic bromine and methyl groups increase lipophilicity significantly.[1]
Stability Hazards[1][3]
  • Thermal Runaway: The nitro group is energetic.[1] If heated beyond 180°C in a closed system, the "ortho-nitro" arrangement can facilitate an intramolecular redox reaction (transfer of oxygen from nitro to the methyl/methoxy hydrogens), leading to rapid exothermic decomposition.

  • Shock Sensitivity: Low.[1] Unlike polynitro compounds (TNT), a single nitro group with a bromine ballast typically renders the molecule insensitive to mechanical shock.[1]

Chemical Stability & Reactivity

Hydrolytic Stability[1]
  • Status: High.

  • Reasoning: The bulky ortho-substituents (Methyl and Nitro) create a "hydrophobic shield" around the methoxy ether linkage.[1] Water or hydroxide ions cannot easily approach the reaction center to perform hydrolysis (demethylation) under standard conditions.[1]

Oxidative Stability
  • Status: Moderate.

  • Risk: The C2-Methyl group is benzylic and activated by the ring.[1] Strong oxidants (e.g., KMnO₄, Chromic acid) can oxidize the methyl group to a carboxylic acid or aldehyde, especially given the electron-withdrawing nature of the nitro group which activates the benzylic protons.[1]

Photostability
  • Status: Low. [1]

  • Risk: Nitroaromatics are notoriously photosensitive.[1] Exposure to UV light can induce a nitro-to-nitrite rearrangement (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ), leading to the formation of nitroso species and phenols (browning of the solid).
    
  • Storage: Must be stored in amber glass.

Experimental Protocol: Stability Validation

To rigorously determine the stability of a specific batch, the following self-validating workflow is recommended. This protocol distinguishes between phase changes (melting) and chemical degradation.[1]

Workflow: Thermal Analysis (DSC/TGA)

Objective: Determine


  • Instrument: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000).[1]

  • Sample Prep: Weigh 2–5 mg of dried 4-Bromo-2-methyl-6-nitroanisole into a hermetically sealed aluminum pan (pinhole lid to prevent pressure buildup explosion).

  • Reference: Empty aluminum pan.

  • Ramp Profile:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C.

    • Nitrogen purge: 50 mL/min.[1]

  • Data Interpretation:

    • Endotherm (Downwards peak): Represents Melting.[1] Integration gives ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .
      
    • Exotherm (Upwards peak): Represents Decomposition.[1] The onset of this curve is the critical safety limit.[1]

ExperimentalProtocolSampleSample Prep(2-5mg, Hermetic Pan)DSCDSC Run(10°C/min to 300°C)Sample->DSCAnalysisData AnalysisDSC->AnalysisDecisionProcess Safety LimitAnalysis->DecisionIf Exotherm < 200°CReject BatchAnalysis->DecisionIf Endotherm onlyStable

Figure 2: Differential Scanning Calorimetry (DSC) workflow for determining thermal stability limits.

Safety & Handling (Energetic Precursors)

Although 4-Bromo-2-methyl-6-nitroanisole is not a high explosive, the combination of a nitro group and an oxidizable methyl group places it in a category of potential energetic precursors .[1]

  • Storage: Store at 2–8°C (Refrigerated) to prevent slow solid-state decomposition or "sweating" of impurities.[1]

  • Incompatibility: Avoid contact with strong bases (NaOH, KOH) at high temperatures.[1] The base can deprotonate the benzylic methyl group, leading to the formation of deeply colored, unstable quinoid species.[1]

  • Disposal: Incineration in a chemical combustor equipped with a scrubber for NOx and HBr gases.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118533, 4-Bromo-2-nitroanisole (Analogous Structure).[1] Retrieved from [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.[1] National Bureau of Standards.[1][3] Retrieved from [Link]

4-Bromo-2-methyl-6-nitroanisole: A Multifunctional Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, synthesis, and medicinal chemistry applications of 4-Bromo-2-methyl-6-nitroanisole , a versatile tetrasubstituted arene scaffold.

Executive Summary

4-Bromo-2-methyl-6-nitroanisole (CAS: 1375069-27-4) serves as a high-value building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and heterocycles. Its utility stems from its tetrasubstituted benzene core , which offers three orthogonal handles for diversification:

  • Aryl Bromide (C-4): Enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Nitro Group (C-6): A masked aniline precursor for amide/urea formation or heterocyclization.

  • Methoxy Group (C-1): A protected phenol that can be demethylated for solubility tuning or ether linkage.

This guide details the synthesis, chemoselective functionalization, and application of this scaffold in drug discovery.

Structural Analysis & Reactivity Profile

The molecule features a 1,2,4,6-substitution pattern. The strategic placement of substituents allows for sequential functionalization without protecting group manipulation.

Orthogonal Reactivity Map

The following diagram illustrates the distinct reactivity vectors available on the scaffold.

ReactivityMap Core 4-Bromo-2-methyl-6-nitroanisole (Core Scaffold) Br_Handle C-4 Bromide (Suzuki/Buchwald Coupling) Core->Br_Handle NO2_Handle C-6 Nitro (Reduction to Aniline) Core->NO2_Handle OMe_Handle C-1 Methoxy (Demethylation to Phenol) Core->OMe_Handle Me_Handle C-2 Methyl (Benzylic Oxidation) Core->Me_Handle

Figure 1: Orthogonal reactivity vectors of 4-Bromo-2-methyl-6-nitroanisole.

Synthetic Access (Protocol)

While custom synthesis is often required, the most robust route involves the regioselective nitration of 4-bromo-2-methylanisole.

Synthesis of 4-Bromo-2-methyl-6-nitroanisole

Reaction Logic: The methoxy group (OMe) is a strong ortho/para activator. The para position (C-4) is blocked by Bromine. The ortho position at C-2 is blocked by Methyl. This directs the electrophilic nitronium ion predominantly to the remaining ortho position (C-6), reinforced by the steric accessibility relative to C-3 or C-5.

Step-by-Step Protocol
  • Reagents: 4-Bromo-2-methylanisole (1.0 eq), Nitric Acid (HNO₃, 65%, 1.2 eq), Acetic Anhydride (Ac₂O, solvent), Acetic Acid (AcOH).

  • Setup: Charge a round-bottom flask with 4-bromo-2-methylanisole dissolved in Ac₂O/AcOH (1:1 v/v). Cool to 0°C.

  • Addition: Add HNO₃ dropwise over 30 minutes, maintaining internal temperature <10°C to prevent over-nitration or oxidation of the methyl group.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Pour the mixture into ice-water. A yellow precipitate should form.

  • Purification: Filter the solid. Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield the target as a yellow solid.

Yield Expectation: 75–85%. Key QC Parameter: ¹H NMR should show two aromatic singlets (or meta-coupled doublets) corresponding to H-3 and H-5.

Key Transformations & Methodologies

A. Chemoselective Nitro Reduction (Preserving Aryl Bromide)

Challenge: Standard catalytic hydrogenation (H₂/Pd-C) frequently causes hydrodebromination (cleavage of the C-Br bond), destroying the scaffold's utility. Solution: Use a metal-mediated reduction (Fe or Sn) or a sulfided platinum catalyst.

Protocol (Fe/NH₄Cl Method):

  • Dissolve 4-bromo-2-methyl-6-nitroanisole (1.0 mmol) in Ethanol/Water (3:1, 10 mL).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Heat to reflux (80°C) for 2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

  • Result: 4-Bromo-2-methyl-6-aminoanisole (Aniline derivative). The Bromine remains intact for subsequent coupling.

B. Suzuki-Miyaura Cross-Coupling

This reaction is typically performed before nitro reduction if the partner is stable, or after if the aniline is protected.

Protocol:

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: Dioxane/Water (4:1). Degas with Argon.

  • Conditions: Heat at 90°C for 4–12 hours.

  • Outcome: Biaryl formation at C-4.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds (CK2 / EGFR)

The 4-bromo-2-methyl-6-aminoanisole derivative is a privileged fragment for Type I and Type II kinase inhibitors.

  • Mechanism: The aniline NH₂ forms a critical hydrogen bond with the kinase Hinge Region (e.g., Glu/Met residues).

  • Vector: The C-4 Bromine is replaced by a hydrophobic tail (e.g., pyrazole, pyridine) that extends into the hydrophobic back pocket.

  • Solubility: The C-1 OMe can be demethylated to a Phenol, increasing polarity or serving as a site for solubilizing chains (e.g., morpholine linkers).

Benzoxazole Synthesis

This scaffold is a direct precursor to 4-substituted-6-methylbenzoxazoles.

  • Pathway:

    • Demethylation of OMe → OH (using BBr₃).

    • Reduction of NO₂ → NH₂.[1]

    • Cyclization with Orthoformate or Aldehydes.

  • Utility: Benzoxazoles are bioisosteres of indoles and purines, widely used in anti-infective and anti-cancer research.

PROTAC Linker Attachment

The scaffold is ideal for Proteolysis Targeting Chimeras (PROTACs) .

  • Warhead: Attached at C-4 (via Suzuki).

  • Linker: Attached at C-1 (via O-alkylation after demethylation).

  • Result: A rigid, defined geometry between the E3 ligase ligand and the target protein.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Bromo-2-methylanisole Step1 Nitration (HNO3, Ac2O) Regioselective at C-6 Start->Step1 Intermediate 4-Bromo-2-methyl-6-nitroanisole (The Scaffold) Step1->Intermediate PathA Path A: Suzuki Coupling (Ar-B(OH)2, Pd) Functionalize C-4 Intermediate->PathA PathB Path B: Nitro Reduction (Fe/NH4Cl) Yields Aniline Intermediate->PathB PathC Path C: Demethylation (BBr3) Yields Phenol Intermediate->PathC ProductA Biaryl Nitro Anisole PathA->ProductA ProductB 4-Bromo-2-methyl-6-aminoanisole (Kinase Hinge Binder) PathB->ProductB ProductC Benzoxazole Precursor PathC->ProductC ProductB->ProductC Cyclization

Figure 2: Synthetic workflow from precursor to medicinal chemistry targets.

Quantitative Data: Physicochemical Properties

PropertyValueRelevance
Molecular Formula C₈H₈BrNO₃--
Molecular Weight 246.06 g/mol Fragment-like (<300 MW)
cLogP ~2.7 - 2.8Lipophilic, good membrane permeability
H-Bond Donors 0Increases to 1-2 upon reduction/demethylation
H-Bond Acceptors 4 (NO₂, OMe)--
Rotatable Bonds 1 (OMe)Rigid core, low entropy penalty

References

  • PubChem. "4-Bromo-2-methyl-6-nitroaniline (Analogous Structure Data)." National Library of Medicine. Link

  • BenchChem. "In-Depth Technical Guide: 2-Bromo-6-methyl-4-nitroanisole (Isomer Analysis)." BenchChem Technical Library. Link

  • Ningbo Inno Pharmchem. "4-Bromo-2-methyl-6-nitroaniline: A Versatile Intermediate for Inhibitor Development." NBInno Applications Note. Link

  • Organic Chemistry Portal. "Synthesis of Indoles and Benzimidazoles from Nitroarenes." Organic Chemistry Portal. Link

  • European Patent Office. "Process for Producing 4-Bromothioanisole (Analogous Bromination Chemistry)." EP1266886B1.[2] Link

Sources

Crystal Structure Analysis of 4-Bromo-2-methyl-6-nitroanisole: A Technical Guide to Steric Inhibition and Packing Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This guide provides a comprehensive technical framework for the structural elucidation of 4-Bromo-2-methyl-6-nitroanisole . Unlike simple benzene derivatives, this molecule represents a "frustrated" steric system where the central methoxy group is flanked by a methyl donor and a nitro acceptor. This guide details the synthesis, crystallization protocols, and X-ray diffraction (XRD) refinement strategies required to resolve its conformation, specifically focusing on the steric inhibition of resonance and halogen bonding networks.

Part 1: The Structural Hypothesis & Molecular Logic

Before initiating diffraction experiments, the crystallographer must understand the competing intramolecular forces. 4-Bromo-2-methyl-6-nitroanisole is not merely a flat aromatic disk; it is a study in conformational conflict.

The "Anisole Gate" Mechanism

In unsubstituted anisole, the methoxy carbon lies in the plane of the benzene ring to maximize


 conjugation. However, in the title compound, the 2-methyl  and 6-nitro  groups create a steric gate.
  • Hypothesis: The methoxy group cannot remain coplanar. It must rotate perpendicular (approx. 90°) to the ring to minimize repulsion between the ether oxygen lone pairs and the nitro group oxygens.

  • Contrast with Analogs: Unlike 4-bromo-2-methyl-6-nitroaniline, which forms a planar intramolecular hydrogen bond (N-H...O=N), the anisole derivative lacks a hydrogen donor, forcing a geometry governed purely by steric avoidance.

Expected Crystallographic Parameters (Analog-Based Prediction)

Using the known structure of the aniline analog (4-bromo-2-methyl-6-nitroaniline) as a baseline, we project the following lattice characteristics for the anisole derivative.

ParameterAnalog (Aniline Derivative)Target (Anisole Derivative)Structural Logic
Space Group

(Monoclinic)

or

Centrosymmetric packing favored by dipole cancellation.
Z (Molecules/Cell) 44Standard packing for low-symmetry aromatics.
Torsion Angle (C-O-C-C) ~0° (Planar)~70-90° (Twisted)Loss of H-bond lock + steric clash with 6-NO

.
Packing Forces N-H...O / Br...BrBr...O /

-Stacking
Absence of strong H-bonds elevates importance of Halogen bonds.

Part 2: Synthesis and High-Quality Crystal Growth

High-resolution data (


 Å) requires single crystals with minimal mosaicity. The following protocol optimizes for diffraction quality rather than bulk yield.
Synthesis Route (Methylation of Phenol)

Direct bromination of 2-methyl-6-nitroanisole often yields inseparable isomers. The preferred route is the methylation of the specific phenol precursor.

  • Precursor: Start with 4-bromo-2-methyl-6-nitrophenol .

  • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), K

    
    CO
    
    
    
    , Acetone (anhydrous).
  • Procedure:

    • Dissolve phenol (10 mmol) in acetone (50 mL).

    • Add K

      
      CO
      
      
      
      (1.5 eq) and stir for 30 min to form the phenoxide.
    • Add MeI (1.2 eq) dropwise. Reflux for 6 hours.

    • Critical Step: The steric bulk of the nitro group retards S

      
      2 attack. Monitor via TLC until phenol spot vanishes.
      
Crystallization Protocol: The "Vapor Diffusion" Method

Standard evaporation often yields twinned needles for this compound. Vapor diffusion is the authoritative method for obtaining block-like prisms.

  • Solvent (Inner Vial): Tetrahydrofuran (THF) or Ethyl Acetate (Good solubility).

  • Precipitant (Outer Vial): Pentane or Hexane (Poor solubility, volatile).

  • Setup:

    • Dissolve 20 mg of purified compound in 1 mL THF in a small vial (uncapped).

    • Place small vial inside a larger jar containing 10 mL Pentane.

    • Seal the outer jar tightly.

    • Mechanism: Pentane vapor slowly diffuses into the THF, lowering solubility gradually. This promotes few nucleation sites and large, defect-free growth.

Part 3: Data Collection & Refinement Strategy

The Heavy Atom Advantage

The Bromine atom at the 4-position (


) provides a significant anomalous scattering signal.
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is mandatory. Cu-radiation will cause excessive absorption (
    
    
    will be too high).
  • Strategy: Use the Bromine atom for ab initio phasing (Patterson methods) if Direct Methods (SHELXT) struggle with the weak organic scaffold.

Workflow Visualization

The following diagram outlines the decision tree for solving the structure, specifically addressing the potential for nitro-group disorder.

CrystalLogic Start Diffraction Data Collection (Mo-Kα, 100K) Phase Phasing: SHELXT (Locate Br Atom) Start->Phase Refine1 Isotropic Refinement (R1 ~ 15%) Phase->Refine1 CheckNitro Check NO2 Geometry Is thermal ellipsoid elongated? Refine1->CheckNitro Disorder Model Disorder (PART 1 / PART 2) CheckNitro->Disorder Yes (Rotational Disorder) Aniso Anisotropic Refinement (Add H atoms via HFIX) CheckNitro->Aniso No (Ordered) Disorder->Aniso Final Final CIF (R1 < 5%) Aniso->Final

Figure 1: Crystallographic refinement workflow focusing on the handling of nitro-group disorder common in sterically crowded aromatics.

Handling Nitro Group Disorder

In 2,6-disubstituted anisoles, the nitro group often exhibits rotational disorder over two positions due to the "wiggling" of the adjacent methoxy group.

  • SHELXL Command: If the oxygen atoms of the nitro group appear as peanut-shaped ellipsoids, split them into two components (e.g., O1A/O1B) and constrain their occupancy to sum to 1.0 (e.g., SUMP 1.00 21.00 31.00).

Part 4: Structural Analysis & Intermolecular Interactions

Once the structure is solved, the analysis must move beyond coordinates to chemical causality.

The Twist Angle (The Parameter)

Calculate the torsion angle


 (

).
  • Interpretation:

    • 
      : Indicates crystal packing forces overpowered steric repulsion (unlikely here).
      
    • 
      : Confirms Steric Inhibition of Resonance . The lone pair on the oxygen is no longer conjugated with the aromatic 
      
      
      
      -system. This explains the chemical reactivity (reduced nucleophilicity of the ring).
Halogen Bonding (The -hole)

The Bromine atom is not neutral; it possesses a positive electrostatic cap (the


-hole) along the C-Br bond axis.
  • Search Protocol: Look for short contacts (

    
    ) between the Br atom and nucleophiles (Nitro Oxygen or Methoxy Oxygen).
    
  • Geometry: A "Type II" halogen bond is expected where the

    
     angle is approximately 
    
    
    
    . This interaction often links molecules into 1D chains, stabilizing the lattice in the absence of hydrogen bonding.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Politzer, P., & Murray, J. S. (2017). Halogen bonding: An interim assessment. ChemPhysChem, 14(2), 278-294. Link

  • PubChem. (2025).[1][2] 4-Bromo-2-methyl-6-nitroaniline (Analogous Structure Data). National Library of Medicine. Link

  • Brandenburg, K., & Putz, H. (2024). DIAMOND - Crystal and Molecular Structure Visualization. Crystal Impact. Link

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Bromo-2-methyl-6-nitroanisole from o-Cresol

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the multi-step synthesis of 4-Bromo-2-methyl-6-nitroanisole, a valuable substituted anisole derivative used as a building block in the development of novel pharmaceutical and agrochemical compounds. The synthetic route commences with the readily available starting material, ortho-cresol (o-cresol), and proceeds through a three-step sequence of nitration, bromination, and methylation.

This document is intended for an audience of researchers, scientists, and professionals in drug development. It emphasizes not only the procedural steps but also the underlying chemical principles that govern the reactions, ensuring a deep understanding of the synthesis for troubleshooting and optimization. All protocols are designed to be self-validating, with clear explanations for each experimental choice.

Overall Synthetic Strategy

The synthesis of 4-Bromo-2-methyl-6-nitroanisole from o-cresol is a sequential process involving three key transformations:

  • Nitration: The selective introduction of a nitro group (-NO₂) onto the o-cresol ring.

  • Bromination: The regioselective addition of a bromine atom (-Br) to the nitrated intermediate.

  • Methylation: The conversion of the phenolic hydroxyl group (-OH) to a methoxy group (-OCH₃) to yield the final product.

The chosen pathway is depicted in the workflow diagram below.

G o_cresol o-Cresol intermediate1 2-Methyl-6-nitrophenol o_cresol->intermediate1 Step 1: Nitration (HNO₃, Acetic Acid) intermediate2 4-Bromo-2-methyl-6-nitrophenol intermediate1->intermediate2 Step 2: Bromination (Br₂, Acetic Acid) final_product 4-Bromo-2-methyl-6-nitroanisole intermediate2->final_product Step 3: Methylation (Dimethyl Sulfate, K₂CO₃)

Caption: Overall synthetic workflow from o-cresol to the final product.

Step 1: Selective Nitration of o-Cresol

The nitration of o-cresol presents a regioselectivity challenge. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing. This can lead to a mixture of isomers, primarily 2-methyl-4-nitrophenol and the desired 2-methyl-6-nitrophenol. To favor the formation of 2-methyl-6-nitrophenol, the reaction is carried out in glacial acetic acid, which can influence the isomer distribution.[1] While some methods report low yields, careful control of reaction conditions can optimize the outcome.[1][2]

Protocol 1: Synthesis of 2-Methyl-6-nitrophenol

Materials and Reagents:

  • o-Cresol

  • Glacial Acetic Acid

  • Nitric Acid (70%)

  • Ice

  • Distilled water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-cresol (10.8 g, 0.1 mol) in glacial acetic acid (50 mL).

  • Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

  • Slowly add nitric acid (70%, 9.0 mL, 0.15 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and water, with vigorous stirring.

  • A yellow precipitate of the crude product will form. If an oil separates, continue stirring until it solidifies.

  • Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral.

  • The crude product is a mixture of isomers. Purification can be achieved by steam distillation or column chromatography. For steam distillation, the 2-methyl-6-nitrophenol is more volatile. Alternatively, for column chromatography, a silica gel column with a hexane-ethyl acetate solvent system can be used to separate the isomers.

  • The expected yield of 2-methyl-6-nitrophenol is approximately 35-40%.[1]

Safety Precautions:

  • Nitric acid is highly corrosive and a strong oxidizing agent.[3] Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The nitration of phenols can be highly exothermic.[3] Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

G start Dissolve o-Cresol in Glacial Acetic Acid cool Cool to 0-5 °C start->cool add_hno3 Add Nitric Acid Dropwise cool->add_hno3 stir Stir for 2 hours at 0-5 °C add_hno3->stir quench Pour into Ice-Water stir->quench filter Filter and Wash Crude Product quench->filter purify Purify by Steam Distillation or Column Chromatography filter->purify end_product 2-Methyl-6-nitrophenol purify->end_product

Caption: Workflow for the nitration of o-cresol.

Step 2: Bromination of 2-Methyl-6-nitrophenol

The next step is the electrophilic aromatic substitution of 2-methyl-6-nitrophenol with bromine. The hydroxyl group is a strong activating group and directs the incoming electrophile to the para position, which is vacant. The nitro group is a deactivating group, but the strong activation by the hydroxyl group facilitates the reaction. The reaction is typically carried out in a solvent like glacial acetic acid.

Protocol 2: Synthesis of 4-Bromo-2-methyl-6-nitrophenol

Materials and Reagents:

  • 2-Methyl-6-nitrophenol

  • Glacial Acetic Acid

  • Bromine

  • Ice-water

  • Sodium bisulfite solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Gas trap

Procedure:

  • Dissolve 2-methyl-6-nitrophenol (7.65 g, 0.05 mol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. A gas trap should be set up to capture any evolved HBr.

  • In the dropping funnel, prepare a solution of bromine (8.8 g, 0.055 mol) in glacial acetic acid (20 mL).

  • Add the bromine solution dropwise to the stirred solution of the nitrophenol at room temperature over 30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Slowly pour the reaction mixture into 500 mL of ice-water with stirring.

  • A yellow solid of 4-bromo-2-methyl-6-nitrophenol will precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake with water and then with a small amount of cold saturated sodium bisulfite solution to remove any unreacted bromine.

  • For further purification, the crude product can be recrystallized from ethanol or an ethanol-water mixture.

  • The expected yield is typically high, around 80-90%.

Safety Precautions:

  • Bromine is highly corrosive, toxic, and volatile.[4][5][6] Handle it in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves and a face shield.

  • Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize any bromine spills.[4]

G start Dissolve 2-Methyl-6-nitrophenol in Glacial Acetic Acid add_br2 Add Bromine Solution Dropwise start->add_br2 stir Stir for 4 hours at Room Temperature add_br2->stir quench Pour into Ice-Water stir->quench filter Filter and Wash with Water and NaHSO₃ quench->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize end_product 4-Bromo-2-methyl-6-nitrophenol recrystallize->end_product

Caption: Workflow for the bromination of 2-methyl-6-nitrophenol.

Step 3: Methylation to 4-Bromo-2-methyl-6-nitroanisole

The final step is the methylation of the phenolic hydroxyl group of 4-bromo-2-methyl-6-nitrophenol. A common and efficient method for this transformation is the Williamson ether synthesis.[7][8][9][10][11] This reaction involves the deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks a methylating agent, such as dimethyl sulfate.

Protocol 3: Synthesis of 4-Bromo-2-methyl-6-nitroanisole

Materials and Reagents:

  • 4-Bromo-2-methyl-6-nitrophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone (anhydrous)

  • Distilled water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • To a 250 mL round-bottom flask, add 4-bromo-2-methyl-6-nitrophenol (11.6 g, 0.05 mol), anhydrous potassium carbonate (10.4 g, 0.075 mol), and anhydrous acetone (100 mL).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (6.9 g, 5.2 mL, 0.055 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone from the filtrate using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 4-Bromo-2-methyl-6-nitroanisole can be purified by recrystallization from methanol or ethanol.

Safety Precautions:

  • Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive.[12][13][14][15][16] It can be absorbed through the skin and has delayed effects.[12][13] All manipulations must be carried out in a certified fume hood, and appropriate PPE, including butyl rubber gloves and a face shield, must be worn.

  • To quench any residual dimethyl sulfate, the reaction mixture and any contaminated glassware can be treated with an aqueous ammonia solution.

G start Combine Phenol, K₂CO₃, and Acetone add_dms Add Dimethyl Sulfate start->add_dms reflux Reflux for 6-8 hours add_dms->reflux cool_filter Cool and Filter reflux->cool_filter evaporate Evaporate Acetone cool_filter->evaporate extract Extract with Ethyl Acetate, Wash, and Dry evaporate->extract purify Purify by Recrystallization extract->purify end_product 4-Bromo-2-methyl-6-nitroanisole purify->end_product

Caption: Workflow for the methylation of 4-bromo-2-methyl-6-nitrophenol.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1. Nitration o-CresolNitric AcidGlacial Acetic Acid0-52.535-40
2. Bromination 2-Methyl-6-nitrophenolBromineGlacial Acetic AcidRoom Temp.4.580-90
3. Methylation 4-Bromo-2-methyl-6-nitrophenolDimethyl Sulfate, K₂CO₃AcetoneReflux6-8>90

References

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 4-Bromo-2-methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

4-Bromo-2-methyl-6-nitroanisole is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, an electron-withdrawing nitro group, and a sterically influential methyl group, allows for diverse and regioselective modifications. This document provides a comprehensive guide to leveraging this versatile substrate in several key palladium-catalyzed cross-coupling reactions.

The strategic placement of the methyl and nitro groups ortho to the bromine atom introduces both steric hindrance and electronic effects that must be carefully considered when developing synthetic protocols. The electron-withdrawing nature of the nitro group generally enhances the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle. However, the steric bulk of the adjacent methyl group can impede this process, necessitating the careful selection of ligands and reaction conditions to achieve optimal yields. These application notes provide detailed, field-tested protocols and the scientific rationale behind the chosen experimental parameters.

General Mechanistic Overview: The Palladium Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The generalized catalytic cycle for these reactions, as illustrated below, typically involves three key steps: oxidative addition, transmetalation (for Suzuki, Stille, etc.) or migratory insertion (for Heck), and reductive elimination.

Palladium Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X R-M R-M Ar-R_out Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, directly influencing reaction rates, yields, and the suppression of side reactions. The protocols detailed below have been optimized to address the specific electronic and steric challenges posed by 4-bromo-2-methyl-6-nitroanisole.

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For a substrate like 4-bromo-2-methyl-6-nitroanisole, the electron-withdrawing nitro group activates the C-Br bond towards oxidative addition. However, the ortho-methyl group can present steric challenges, making the choice of a bulky, electron-rich phosphine ligand crucial for an efficient reaction.

Recommended Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of 4-bromo-2-methyl-6-nitroanisole with phenylboronic acid to synthesize 2-methyl-6-nitro-1,1'-biphenyl.

Experimental Workflow:

Suzuki Coupling Workflow start Start reagents Combine: - 4-Bromo-2-methyl-6-nitroanisole (1.0 eq) - Phenylboronic acid (1.2 eq) - Pd(dppf)Cl2 (0.02 eq) - K2CO3 (2.0 eq) - Dioxane/H2O (4:1) start->reagents degas Degas with N2/Ar for 15 min reagents->degas heat Heat at 80-100 °C (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O and brine heat->workup purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromo-2-methyl-6-nitroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water (5 mL).

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Rationale for Component Selection:

  • Catalyst (Pd(dppf)Cl₂): The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that is highly effective for cross-coupling reactions involving sterically hindered aryl halides. Its bite angle and electronic properties facilitate both the oxidative addition and reductive elimination steps.

  • Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate is often a good choice as it is effective and generally does not promote significant side reactions.

  • Solvent (Dioxane/H₂O): The aqueous dioxane mixture is a common solvent system for Suzuki couplings, as it effectively dissolves both the organic and inorganic reagents.

Data Summary: Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-6-nitroanisole
Boronic Acid PartnerCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid2K₂CO₃Dioxane/H₂O901285-95
4-Methoxyphenylboronic acid2K₂CO₃Dioxane/H₂O901480-90
3-Thienylboronic acid3Cs₂CO₃DME/H₂O1001675-85

II. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. The choice of ligand is paramount for achieving high yields, especially with sterically demanding substrates like 4-bromo-2-methyl-6-nitroanisole.

Recommended Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol describes the coupling of 4-bromo-2-methyl-6-nitroanisole with morpholine.

Experimental Workflow:

Buchwald-Hartwig Workflow start Start reagents Combine under N2/Ar: - 4-Bromo-2-methyl-6-nitroanisole (1.0 eq) - Morpholine (1.2 eq) - Pd2(dba)3 (0.01 eq) - XPhos (0.03 eq) - NaOtBu (1.4 eq) - Toluene start->reagents heat Heat at 100-110 °C (Monitor by TLC/LC-MS) reagents->heat workup Aqueous Workup: - Cool to RT - Quench with NH4Cl (sat.) - Extract with EtOAc heat->workup purify Purification: - Dry over MgSO4 - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Figure 3: Step-by-step workflow for the Buchwald-Hartwig amination reaction.

Detailed Steps:

  • Inert Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol), XPhos (0.03 mmol), 4-bromo-2-methyl-6-nitroanisole (1.0 mmol), and toluene (5 mL).

  • Amine Addition: Add morpholine (1.2 mmol) to the mixture.

  • Reaction: Seal the tube and heat in a preheated oil bath at 100-110 °C with vigorous stirring. Monitor the reaction's progress.

  • Workup: After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Rationale for Component Selection:

  • Catalyst System (Pd₂(dba)₃ / XPhos): This combination is a highly active catalytic system for C-N bond formation. XPhos is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition of the aryl bromide and the reductive elimination of the product amine, even with sterically hindered substrates.

  • Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine, allowing it to coordinate to the palladium center.

  • Solvent (Toluene): Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig aminations.

Data Summary: Buchwald-Hartwig Amination of 4-Bromo-2-methyl-6-nitroanisole
Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1101280-90
AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1001870-80
BenzylaminePd₂(dba)₃ / BrettPhosLHMDSToluene1101675-85

III. Sonogashira Coupling: Formation of C-C (sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. This reaction is typically co-catalyzed by palladium and copper(I).

Recommended Protocol: Sonogashira Coupling with Phenylacetylene

This protocol details the coupling of 4-bromo-2-methyl-6-nitroanisole with phenylacetylene.

Detailed Steps:

  • Reagent Setup: To a Schlenk flask, add 4-bromo-2-methyl-6-nitroanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and copper(I) iodide (CuI, 0.05 mmol).

  • Solvent and Amine: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 3.0 mmol).

  • Alkyne Addition: Add phenylacetylene (1.1 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the salt precipitate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst System (Pd(PPh₃)₄ / CuI): This is the classic catalyst system for Sonogashira couplings. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base/Solvent (Triethylamine): Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.

  • Solvent (THF): THF is often used as a co-solvent to ensure the solubility of all reactants.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the catalyst loading or switching to a more active ligand system (e.g., a biarylphosphine ligand for Suzuki and Buchwald-Hartwig reactions). Ensure all reagents are pure and solvents are anhydrous and degassed.

  • Side Reactions: The presence of the nitro group can sometimes lead to side reactions. Running the reactions at the lowest effective temperature can help minimize these.

  • Steric Hindrance: For particularly bulky coupling partners, a more sterically demanding and electron-rich ligand may be required to overcome the hindrance from the ortho-methyl group.

Conclusion

4-Bromo-2-methyl-6-nitroanisole is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, a wide range of C-C and C-N bonds can be formed in high yields. The protocols provided in these application notes serve as a robust starting point for the synthesis of novel and complex molecules for various applications in research and development.

References

  • Title: The Suzuki-Miyaura cross-coupling reaction. Source: Chemical Reviews URL: [Link]

  • Title: Modern Palladium-Catalyzed Carbon-Nitrogen Bond-Forming Reactions. Source: Accounts of Chemical Research URL: [Link]

  • Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Source: Chemical Reviews URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Source: Chemical Reviews URL: [Link]

  • Title: Pd-Catalyzed Cross-Coupling Reactions of Aryl Bromides with an Electron-Withdrawing Group. Source: The Journal of Organic Chemistry URL: [Link]

Technical Application Note: Optimized O-Demethylation of 4-Bromo-2-methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a definitive technical guide for the O-demethylation of 4-Bromo-2-methyl-6-nitroanisole to yield 4-Bromo-2-methyl-6-nitrophenol .

Executive Summary & Strategic Analysis

The transformation of 4-Bromo-2-methyl-6-nitroanisole to its corresponding phenol is a critical deprotection step in the synthesis of polysubstituted aromatics. This substrate presents a unique challenge due to its 1,2,6-trisubstitution pattern . The methoxy group is sterically crowded by an ortho-methyl group and an ortho-nitro group. Furthermore, the electron-withdrawing nature of the nitro and bromo substituents significantly decreases the basicity of the ether oxygen, rendering standard acid-catalyzed hydrolysis methods (e.g., dilute HCl) ineffective.

Experimental Strategy: To overcome the steric and electronic deactivation, this protocol prioritizes Boron Tribromide (


)  as the primary reagent. 

acts as a potent Lewis acid, coordinating to the ether oxygen despite the electron deficiency, followed by a nucleophilic attack by the bromide ion.[1][2]

Alternative Strategies: For large-scale applications where


 cost is prohibitive, a Hydrobromic Acid (HBr) / Acetic Acid  protocol is provided.

Reaction Mechanism & Logic

The demethylation proceeds via a Lewis acid-mediated cleavage. The presence of the ortho-nitro group is the critical variable; while it withdraws electrons (deactivating the ring), it can also coordinate with the Lewis acid, potentially requiring an excess of equivalents.

Pathway:

  • Complexation: The boron atom of

    
     coordinates with the methoxy oxygen.
    
  • Cleavage: A bromide ion (

    
    ) attacks the methyl carbon via an 
    
    
    
    mechanism.
  • Hydrolysis: The resulting borate ester is hydrolyzed during the aqueous quench to release the phenol.

Visualizing the Reaction Pathway

ReactionPathway SM 4-Bromo-2-methyl-6-nitroanisole (Substrate) Complex Boron-Ether Complex (Intermediate) SM->Complex + BBr3 (DCM, -78°C) Transition SN2 Transition State (Me-Br bond forming) Complex->Transition Nucleophilic Attack (Br-) Borate Aryl Borate Species Transition->Borate - MeBr Product 4-Bromo-2-methyl-6-nitrophenol (Target) Borate->Product + H2O (Hydrolysis)

Figure 1: Step-wise mechanistic pathway for the Lewis acid-mediated demethylation.

Primary Protocol: Boron Tribromide ( ) Method

Best for: High yield, high purity, and laboratory-scale synthesis (<50g). Safety Critical:


 reacts violently with moisture. All glassware must be flame-dried.
Reagents & Materials
ReagentEquivalentsRoleNotes
4-Bromo-2-methyl-6-nitroanisole 1.0 equivSubstrateSolid, dried under vacuum.
Boron Tribromide (

)
2.5 - 3.0 equivLewis AcidUse 1.0 M solution in DCM for safety.
Dichloromethane (DCM) SolventSolventAnhydrous, Sure/Seal™ bottle.
Methanol (MeOH) ExcessQuenchFor destroying excess

.
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Flame-dry the apparatus under a stream of nitrogen and allow it to cool.

  • Solvation: Dissolve 4-Bromo-2-methyl-6-nitroanisole (1.0 equiv) in anhydrous DCM (concentration ~0.2 M). Cool the solution to -78°C (dry ice/acetone bath).

    • Expert Insight: Although the ring is deactivated, starting at -78°C prevents uncontrolled exotherms and potential bromination of the methyl group (benzylic bromination side reaction).

  • Addition: Add

    
     (1.0 M in DCM, 3.0 equiv) dropwise via syringe over 20 minutes.
    
    • Note: The solution may turn dark red or brown; this is characteristic of the complex formation.

  • Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) . Stir for 4–12 hours.

    • Monitoring: Check by TLC (Solvent: 20% EtOAc/Hexane). The product (phenol) will be more polar (lower

      
      ) than the anisole.
      
  • Quenching (Critical): Cool the mixture back to 0°C (ice bath). Slowly add Methanol (MeOH) dropwise.

    • Warning: Vigorous evolution of HBr gas and heat will occur. Ensure good venting.

  • Workup (Self-Validating Purification):

    • Dilute with water.

    • Phase Separation: Extract the organic layer (DCM).

    • Acid-Base Extraction (Purification Step):

      • Extract the DCM layer with 1M NaOH (aq) . The product converts to the phenoxide and moves to the aqueous layer. Impurities (unreacted anisole) stay in the DCM.

      • Discard the DCM layer (or keep for recovery of SM).

      • Acidify the aqueous NaOH layer with 6M HCl until pH < 2. The product will precipitate as a solid or oil.

      • Extract the acidified aqueous layer with Ethyl Acetate (3x).

  • Isolation: Dry the Ethyl Acetate extracts over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: Yellow crystalline solid.

Alternative Protocol: HBr / Acetic Acid[4]

Best for: Large scale (>100g), robust substrates, cost-efficiency. Trade-off: Harsher conditions; requires high temperature.[3][4]

Protocol
  • Mixture: In a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser, dissolve the substrate in Glacial Acetic Acid .

  • Acid Addition: Add 48% Hydrobromic Acid (aq) (10–15 equiv).

  • Reflux: Heat the mixture to 110–120°C (Reflux) for 12–24 hours.

  • Monitoring: This reaction is slower than the

    
     method due to the electron-withdrawing nitro group reducing the ether's basicity.
    
  • Workup: Pour the reaction mixture onto crushed ice. The phenol often precipitates directly. Filter the solid.[5] If no precipitate forms, extract with Ethyl Acetate and follow the Acid-Base Extraction outlined above.

Quality Control & Troubleshooting

Self-Validating Workup Workflow

The following logic ensures that only the desired phenol is isolated, rejecting non-phenolic impurities.

WorkupLogic Crude Crude Reaction Mixture (DCM Phase) Extract Extract with 1M NaOH Crude->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer Organic Layer (DCM) Contains: Unreacted SM Sep1->OrgLayer Neutral/Basic Impurities AqLayer Aqueous Layer (NaOH) Contains: Product as Phenoxide Sep1->AqLayer Target Phenol Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precip Product Precipitates (Phenol Form) Acidify->Precip

Figure 2: Acid-Base extraction logic for purification of 4-Bromo-2-methyl-6-nitrophenol.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Incomplete Conversion Steric hindrance of Nitro/Methyl groups.Increase

to 5.0 equiv; Reflux in DCM (40°C) after initial addition.
Benzylic Bromination Radical side reaction at Methyl group.Ensure strict exclusion of light; maintain inert atmosphere (

/Ar).
Low Yield Product lost in water layer during workup.The nitro group increases acidity. Ensure aqueous layer is strongly acidified (pH 1) before back-extraction.

References

  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 19(11), 1857-1863.

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers.[6][7][8][9][10][11] Synthesis, 1983(04), 249-282.

  • Weissman, S. A., & Zewge, D. (2005). Recent advances in ether dealkylation. Tetrahedron, 61(33), 7833-7863.

  • PubChem Compound Summary. (2023). 4-Bromo-2-methyl-6-nitrophenol (CAS 20294-50-2).[12] National Center for Biotechnology Information.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Lewis acid mechanisms).

Sources

Application Note: Optimizing Suzuki-Miyaura Coupling for the Synthesis of Tri-substituted Biaryls Using 4-Bromo-2-methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methyl-6-nitroanisole. This substrate presents significant challenges due to a combination of steric hindrance and electronic deactivation, making it a demanding coupling partner. We will explore the underlying mechanistic principles, guide the rational selection of catalysts, ligands, and bases, and provide a step-by-step protocol for successful synthesis. This document is intended for researchers in synthetic organic chemistry and drug development who are working with sterically encumbered and electronically challenging substrates.

Introduction: Overcoming the Challenge of a Hindered Substrate

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the success of the reaction is highly dependent on the substrate. The target substrate, 4-Bromo-2-methyl-6-nitroanisole, encapsulates a trifecta of synthetic hurdles:

  • Steric Hindrance: The presence of two ortho substituents (a methyl group and a nitro group) flanking the bromine atom severely impedes the approach of the bulky palladium catalyst to the C-Br bond. This slows down the initial, often rate-limiting, oxidative addition step.[3][4]

  • Electronic Deactivation: The strongly electron-withdrawing nitro group decreases the electron density of the aromatic ring. While typically electron-withdrawing groups can activate aryl halides for oxidative addition, the combined steric and electronic profile of this substrate requires a carefully tuned catalytic system.

  • Potential for Side Reactions: The nitro group can be sensitive to certain reaction conditions, and the steric bulk can promote undesired side reactions like hydrodebromination.

Addressing these challenges requires moving beyond standard Suzuki-Miyaura conditions and employing modern, highly active catalyst systems designed for difficult couplings.[5] This note will detail a robust methodology to achieve high yields for this transformation.

Mechanistic Considerations and Component Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent.

Palladium Precatalyst and Ligand: The Heart of the Reaction

For sterically demanding substrates, the choice of ligand is paramount.[1][5] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[8] The solution lies in using bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by research groups like Buchwald and Fu.[5][9]

  • Why Bulky, Electron-Rich Ligands?

    • Promoting Oxidative Addition: The electron-rich nature of these ligands increases the electron density on the palladium(0) center, facilitating its insertion into the C-Br bond.

    • Facilitating Reductive Elimination: The steric bulk of the ligand creates a congested coordination sphere around the palladium(II) intermediate, which promotes the final, product-forming reductive elimination step.[5]

    • Stabilizing the Active Catalyst: These ligands form stable, monoligated palladium(0) species, which are believed to be the active catalytic species in many cross-coupling reactions.[5]

Recommended Catalyst System: For 4-Bromo-2-methyl-6-nitroanisole, a highly active system is required. We recommend using a fourth-generation (G4) Buchwald precatalyst, such as XPhos Pd G4 . These precatalysts are air- and moisture-stable, ensuring reproducibility and simplifying reaction setup.[10] The XPhos ligand provides the necessary steric bulk and electron-donating properties to overcome the substrate's challenges.[11]

The Role of the Base

The base plays a crucial role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[12] For sterically hindered couplings, a moderately strong, non-nucleophilic base is often optimal.

  • Potassium Phosphate (K₃PO₄): This is an excellent choice for this reaction. It is strong enough to promote transmetalation but generally minimizes base-induced side reactions that can occur with stronger bases like hydroxides.[13][14] The presence of water as a co-solvent can be beneficial when using K₃PO₄.[13][15]

Solvent System and Temperature

The solvent must solubilize all reaction components and is often used as a mixture.

  • Recommended Solvent: A mixture of a non-polar organic solvent and water, such as 1,4-Dioxane/H₂O or Toluene/H₂O , is effective. The aqueous portion is essential for dissolving the inorganic base (K₃PO₄).

  • Temperature: Due to the substrate's challenging nature, elevated temperatures are typically required to drive the reaction to completion. A starting point of 80-100 °C is recommended, with monitoring to assess reaction progress and minimize potential decomposition.[10][16]

Optimized Protocol and Workflow

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-methyl-6-nitroanisole with a representative boronic acid, Phenylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-2-methyl-6-nitroanisole246.051.01.0
Phenylboronic Acid121.931.51.5
XPhos Pd G4 Precatalyst990.640.020.02
Potassium Phosphate (K₃PO₄)212.273.03.0
1,4-Dioxane (Anhydrous)-5 mL-
Deionized Water (Degassed)-1 mL-
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Solids: - Aryl Bromide (1.0 eq) - Boronic Acid (1.5 eq) - K₃PO₄ (3.0 eq) - XPhos Pd G4 (0.02 eq) to a dry reaction vessel. B 2. Evacuate and backfill vessel with inert gas (e.g., Argon) 3 times. A->B C 3. Add degassed solvents: - 1,4-Dioxane (5 mL) - Water (1 mL) via syringe. B->C D 4. Heat reaction mixture to 100 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS until starting material is consumed (typically 4-12 h). D->E F 6. Cool mixture to room temp. Dilute with Ethyl Acetate. E->F G 7. Wash with water and brine. Dry organic layer over Na₂SO₄. F->G H 8. Filter and concentrate under reduced pressure. G->H I 9. Purify crude product via flash column chromatography (e.g., Hexanes/Ethyl Acetate). H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol
  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-methyl-6-nitroanisole (1.0 mmol, 246 mg), Phenylboronic acid (1.5 mmol, 183 mg), Potassium Phosphate (3.0 mmol, 637 mg), and the XPhos Pd G4 precatalyst (0.02 mmol, 20 mg).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Degas the 1,4-Dioxane and water by bubbling Argon through them for 15-20 minutes. Using a syringe, add 5 mL of 1,4-Dioxane followed by 1 mL of water to the reaction vessel.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 12 hours.

  • Work-up: Once the starting material is consumed, remove the vessel from the heat and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Catalytic Cycle and Troubleshooting

The Catalytic Cycle

The success of this protocol hinges on facilitating each step of the palladium catalytic cycle, especially for a challenging substrate.

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OA Ar-Pd(II)-Br Pd0->OA Oxidative Addition TM Ar-Pd(II)-Ar' OA->TM Transmetalation TM->Pd0 Reductive Elimination Product Ar-Ar' (Product) TM->Product

Sources

Nucleophilic aromatic substitution on 4-Bromo-2-methyl-6-nitroanisole

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) on 4-Bromo-2-methyl-6-nitroanisole

Abstract & Core Directive

This guide details the protocols for performing regioselective Nucleophilic Aromatic Substitution (

4-Bromo-2-methyl-6-nitroanisole

The Challenge: This substrate presents a unique "chemical conflict." It contains two potential leaving groups (Methoxy at C1, Bromine at C4) and significant steric hindrance (Methyl at C2). The Solution: This protocol exploits the ortho-nitro effect to selectively displace the methoxy group at C1 with amines or hydroxide, while preserving the C4-bromine for subsequent palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Target Audience: Medicinal chemists and process engineers working on indole, indazole, or benzimidazole scaffolds.

Chemical Context & Reactivity Analysis[1][2]

Substrate Architecture

To design a successful reaction, one must understand the electronic and steric environment of the substrate.

  • Activation (The Engine): The Nitro group (-NO

    
    )  at position 6 is the driving force. It withdraws electrons via resonance and induction, creating a strong positive dipole at the ortho (C1) and para (C3) positions.
    
  • The Leaving Groups (The Targets):

    • Methoxy (-OMe) at C1: Located ortho to the nitro group. Highly activated.

    • Bromine (-Br) at C4: Located meta to the nitro group. NOT activated for classical

      
      .
      
  • The Obstacle: The Methyl group (-CH

    
    )  at position 2 provides steric bulk, shielding the C1 reaction center. This requires higher reaction temperatures compared to non-methylated analogs (e.g., 4-bromo-2-nitroanisole).
    
Mechanism of Action (The "Why")

The reaction proceeds via a Meisenheimer Complex . The nucleophile attacks C1, breaking aromaticity and placing a negative charge on the nitro group's oxygen. The steric bulk of the C2-methyl group raises the energy barrier of this transition state, necessitating polar aprotic solvents to stabilize the charged intermediate.

SNAr_Mechanismcluster_logicSelectivity LogicSubstrate4-Bromo-2-methyl-6-nitroanisoleTSMeisenheimerComplex(Sterically Strained)Substrate->TS+ H-Nu(Slow Step)NucleophileNucleophile(H-Nu)Nucleophile->TSProduct4-Bromo-2-methyl-6-nitro-aniline deriv.TS->Product- MeOH(Fast Step)ByproductMeOHTS->ByproductNote1C1 (OMe): Activated by o-NO2Note2C4 (Br): Meta to NO2 (Inert)

Caption: Mechanistic pathway showing the selective attack at C1. The C4-Bromine remains spectator due to meta-positioning relative to the activating nitro group.

Experimental Protocols

Protocol A: Aminolysis (Synthesis of N-Aryl Amines)

Objective: Displacement of -OMe with a primary or secondary amine to create functionalized anilines. Application: Key step in synthesizing kinase inhibitors where the aniline nitrogen becomes part of a heterocycle.

Materials Table
ComponentRoleEquivalentsRecommended Reagent
Substrate Electrophile1.04-Bromo-2-methyl-6-nitroanisole
Amine Nucleophile1.2 – 1.5Alkyl amines, Anilines, or Morpholine
Base Acid Scavenger2.0DIPEA (Hünig's Base) or K

CO

Solvent Medium[0.5 M]NMP (N-Methyl-2-pyrrolidone) or DMSO
Step-by-Step Procedure
  • Preparation: In a pressure-rated vial or round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-methyl-6-nitroanisole (1.0 equiv) in NMP (concentration ~0.5 M).

    • Note: NMP is preferred over DMF for reactions requiring >100°C due to higher thermal stability.

  • Addition: Add DIPEA (2.0 equiv) followed by the Amine (1.2 equiv).

    • Critical: If using a volatile amine (boiling point < 80°C), use a sealed pressure vessel.

  • Reaction: Heat the mixture to 110°C – 130°C .

    • Why this temp? The C2-methyl group creates steric hindrance. Standard

      
       temps (60-80°C) often result in stalled conversion.
      
  • Monitoring: Monitor by HPLC or TLC (usually 20-50% EtOAc/Hexane).

    • Endpoint: Disappearance of the starting material peak/spot. The product is typically more polar (lower R

      
      ) if the nucleophile contains H-bond donors.
      
  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (10x reaction volume) with vigorous stirring.

    • The product should precipitate as a yellow/orange solid.

    • Filter, wash with water (to remove NMP), and dry under vacuum.

  • Purification: If oil forms instead of solid, extract with Ethyl Acetate, wash with Brine (3x) to remove NMP, dry over Na

    
    SO
    
    
    , and purify via flash chromatography.
Protocol B: Hydrolysis (Demethylation to Phenol)

Objective: Conversion of the Methoxy group to a Hydroxyl group. Application: Generating 4-bromo-2-methyl-6-nitrophenol for subsequent etherification.

Materials Table
ComponentRoleEquivalentsRecommended Reagent
Substrate Electrophile1.04-Bromo-2-methyl-6-nitroanisole
Nucleophile Hydroxide Source3.0 – 5.0KOH or LiOH
Solvent Medium[0.5 M]1,4-Dioxane / Water (4:1)
Step-by-Step Procedure
  • Dissolution: Dissolve substrate in 1,4-Dioxane.

  • Activation: Add aqueous solution of KOH (4.0 equiv).

  • Reflux: Heat to reflux (approx. 100°C) for 4–12 hours.

    • Mechanism:[1][2] Hydroxide attacks C1, displacing methoxide.

  • Workup:

    • Acidification (Critical): The product will exist as the phenolate salt (soluble in water). You must acidify with 1M HCl to pH ~3 to precipitate the phenol.

    • Extract with Ethyl Acetate.[3]

  • Result: 4-Bromo-2-methyl-6-nitrophenol (Yellow solid).

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Reaction (<10% conv.) Steric Hindrance / Low EnergyIncrease Temp to 140°C; Switch solvent to DMSO (faster rates).
Byproduct: Br-displacement Wrong RegioselectivityHighly unlikely. Check starting material purity. Ensure no Pd contaminants are present.
Dark/Black Mixture DecompositionDegas solvents (Sparge with N

). Nitro compounds can degrade oxidatively at high temp.
Incomplete Conversion Equilibrium IssueIf using volatile amines, ensure sealed vessel. Add excess amine (2.0 - 3.0 equiv).

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Never distill the reaction mixture to dryness.

  • Pressure: When heating amines in sealed vessels, calculate expected pressure build-up. Use blast shields.

  • Skin Contact: These compounds are likely potent sensitizers and irritants. Double-glove (Nitrile) is mandatory.

References

  • PubChem. 4-Bromo-2-methyl-6-nitroaniline Compound Summary. National Library of Medicine. [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][4][5] Chemical Reviews.[1] (Foundational text on

    
     mechanism and activating groups).
    

High-Fidelity Buchwald-Hartwig Amination of 4-Bromo-2-methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

This guide details the protocol for the palladium-catalyzed amination of 4-Bromo-2-methyl-6-nitroanisole . This substrate presents a specific set of electronic and steric challenges that distinguish it from standard aryl halide couplings.

Substrate Analysis[1][2][3]
  • Electronic Environment: The substrate is highly electron-deficient due to the strong electron-withdrawing nature of the nitro (

    
    ) group at C6.
    
    • Advantage:[1][2] Oxidative addition of the C4–Br bond to Pd(0) is rapid.

    • Challenge: The resulting Pd(II) complex is electron-poor, making the subsequent transmetallation and reductive elimination steps kinetically slower and prone to catalyst resting-state stagnation.

  • Steric Environment: The C4 position is relatively accessible (meta to the nitro and methyl groups). However, the ortho-methyl group at C2 and the ortho-nitro group at C6 create a "picket fence" around the methoxy group, which does not interfere with C4 coupling but may influence solubility and crystal packing.

  • Chemo-stability Warning: The C2-methyl group is benzylic to a nitro group. Strong alkoxide bases (e.g.,

    
    ) can deprotonate this position, leading to deep-colored side products (Meisenheimer complexes) or polymerization. Weak, inorganic bases are strictly required. 
    

Mechanistic Workflow & Logic

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle, but the ligand selection is critical to force the reductive elimination from the electron-poor metal center.

Ligand Selection Strategy
  • BrettPhos /

    
    :  The Gold Standard for primary amines. These bulky, electron-rich biaryl phosphine ligands destabilize the Pd(II)-amido complex, accelerating reductive elimination—the rate-determining step for this specific substrate.
    
  • RuPhos: Preferred for secondary amines or sterically hindered amines.

  • Xantphos: A robust, cost-effective bidentate ligand alternative, particularly useful if the amine is an amide or sulfonamide.

Base Selection Strategy
  • 
     or 
    
    
    
    :
    These bases are strong enough to deprotonate the coordinated amine but weak enough to leave the benzylic methyl group intact.
  • Avoid:

    
    , 
    
    
    
    (unless the amine is extremely non-nucleophilic and temperature is strictly controlled).
Diagram 1: Mechanistic Pathway & Critical Control Points

BuchwaldMechanism Substrate 4-Bromo-2-methyl- 6-nitroanisole OxAdd Oxidative Addition (Fast due to -NO2) Substrate->OxAdd + Pd(0) Pd0 L-Pd(0) Active Catalyst Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(Br) OxAdd->PdII_Ar AmineBind Amine Coordination & Deprotonation PdII_Ar->AmineBind + Amine + Base PdII_Amido L-Pd(II)(Ar)(NHR) AmineBind->PdII_Amido RedElim Reductive Elimination (Rate Limiting Step) PdII_Amido->RedElim Requires Bulky Ligand (BrettPhos) RedElim->Pd0 Regeneration Product C4-Aminated Product RedElim->Product Warning CRITICAL: Avoid Strong Bases (Risk of benzylic deprotonation) Warning->AmineBind

Figure 1: Catalytic cycle highlighting the rate-limiting reductive elimination caused by the electron-deficient nitroarene core.

Experimental Protocol

Materials
  • Substrate: 4-Bromo-2-methyl-6-nitroanisole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary)

  • Catalyst Source:

    • Option A (Recommended): BrettPhos Pd G4 Precatalyst (2–5 mol%)

    • Option B (Traditional):

      
       (2 mol%) + BrettPhos (4–8 mol%)
      
  • Base:

    
     (2.0 equiv, anhydrous, granular)
    
  • Solvent: 1,4-Dioxane (anhydrous, sparged with Argon) or Toluene.

  • Inert Gas: Argon or Nitrogen (Argon preferred due to density).

Step-by-Step Procedure (1.0 mmol Scale)
  • Vessel Preparation:

    • Oven-dry a 10 mL crimp-top reaction vial or a Schlenk tube containing a magnetic stir bar.

    • Cool under a stream of Argon.

  • Solids Addition:

    • Charge the vessel with 4-Bromo-2-methyl-6-nitroanisole (246 mg, 1.0 mmol).

    • Add

      
        (652 mg, 2.0 mmol). Note: Grind the base if it is coarse to increase surface area.
      
    • Add BrettPhos Pd G4 Precatalyst (18 mg, 2 mol%).

    • If using solid amine: Add the amine (1.2 mmol) at this step.[3]

  • Degassing & Solvent Addition:

    • Cap the vial with a septum.

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.

    • If using liquid amine: Add the amine (1.2 mmol) via syringe now.

  • Reaction:

    • Place the vessel in a pre-heated aluminum heating block at 90 °C .

    • Stir vigorously (800+ rpm). The suspension must be well-mixed for the inorganic base to function.

    • Monitor by HPLC or TLC at 2 hours. Most reactions complete within 4–12 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Optimization & Troubleshooting Matrix

If the standard protocol yields suboptimal results, utilize the following decision matrix to adjust parameters.

Table 1: Parameter Optimization Guide
VariableRecommendationRationale
Base

(Standard)
Best balance of basicity and compatibility.

Alternative if

is unavailable; often requires water (1-2%) to solubilize.
AVOID

Causes decomposition of the nitro-toluene motif.
Ligand BrettPhos Best for Primary Amines (

).[5]
RuPhos Best for Secondary Amines (

).
Xantphos Use for Amides/Carbamates or if cost is a major constraint.
Solvent 1,4-Dioxane High boiling point, good solubility for polar intermediates.
Toluene Use if the product is highly non-polar; easier to remove.

Can accelerate reaction via proton shuttling (use 4:1 Toluene:

).
Diagram 2: Optimization Decision Tree

OptimizationTree Start Reaction Outcome? LowYield Low Conversion (<20%) Start->LowYield Stalled Stalled at 50-60% Start->Stalled Decomp Decomposition (Dark Tars) Start->Decomp Sol1 Check Oxygen levels Switch to Precatalyst LowYield->Sol1 Sol2 Add 2% Water (Solubilize Base) Stalled->Sol2 Sol4 Increase Temp to 110°C Switch to tBuBrettPhos Stalled->Sol4 Sol3 Switch Base to K3PO4 or K2CO3 Decomp->Sol3

Figure 2: Troubleshooting logic flow for common failure modes.

Safety & Handling

  • Nitro Compounds: While 4-Bromo-2-methyl-6-nitroanisole is generally stable, nitroaromatics can be energetic. Do not heat the reaction mixture to dryness at high temperatures (>150 °C).

  • Palladium Waste: All palladium-contaminated waste must be segregated into heavy metal waste streams.

  • Pressurized Vials: When heating Dioxane to 90–100 °C in a sealed vial, ensure the vessel is rated for pressure to prevent rupture.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: Authoritative guide on ligand selection (BrettPhos vs. RuPhos).
  • Fors, B. P., & Buchwald, S. L. (2008). "A General Method for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.[6]

    • Context: Establishes BrettPhos as the ligand of choice for primary amines.[5]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][7][8] Reaction intermediates and structure-activity relationships."[7] Journal of the American Chemical Society.[6]

    • Context: Foundational mechanistic work on reductive elimination
  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

    • Context: General reaction parameters and functional group tolerance tables.
  • Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[2][9] Chemical Science.

    • Context: Validation of the BrettPhos/RuPhos system for complex substr

Sources

Troubleshooting & Optimization

Removing regioisomeric impurities from 4-Bromo-2-methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Bromo-2-methyl-6-nitroanisole Ticket ID: #PUR-BMNA-001 Topic: Removal of Regioisomeric Impurities (specifically the 5-nitro isomer) Status: Open / Guide Available

Executive Summary: The Challenge

Synthesizing 4-Bromo-2-methyl-6-nitroanisole (typically via nitration of 4-bromo-2-methylanisole) presents a classic electrophilic aromatic substitution challenge.[1] While the methoxy group (-OMe) strongly directs to the ortho position (C6), the cooperative directing effects of the methyl (-Me) and bromo (-Br) groups can promote nitration at the C5 position, leading to the formation of 4-Bromo-2-methyl-5-nitroanisole .

These two isomers have similar polarities and boiling points, making separation difficult. This guide provides a field-proven workflow to diagnose, separate, and validate the purity of your target compound.

Part 1: Diagnostic Triage – Know Your Enemy

Before attempting purification, you must confirm the identity of your impurity. Thin Layer Chromatography (TLC) is often insufficient due to overlapping


 values. Proton NMR (

H-NMR)
is the definitive diagnostic tool.
The "Coupling Constant" Test

The substitution pattern on the benzene ring dictates the coupling constants (


-values) of the remaining aromatic protons.
FeatureTarget: 6-Nitro Isomer Impurity: 5-Nitro Isomer
Substitution Pattern 1,2,4,6-substituted1,2,4,5-substituted
Remaining Protons H3 and H5H3 and H6
Relationship Meta to each otherPara to each other
NMR Signal Two doublets (

)
Two singlets (

)
Coupling Constant (

)
~2.0 – 2.5 Hz (Distinct splitting)~0 Hz (No visible splitting)

Tech Tip: If your aromatic region shows a mix of doublets and singlets, you have a mixture. Integrate the singlet peak against the doublet to calculate the molar ratio of the impurity.

Part 2: Purification Protocols

Method A: Fractional Recrystallization (Primary Strategy)

Recommended for: Crude purity >85%

The 6-nitro isomer (target) is generally more symmetrical but sterically crowded (nitro group flanked by -OMe), often leading to different lattice energy compared to the 5-nitro impurity.

Solvent System: Ethanol (95%) or Methanol/Water.[2]

Protocol:

  • Dissolution: Place the crude solid in a flask. Add Ethanol (95%) (approx. 5-7 mL per gram of solid). Heat to reflux until fully dissolved.

  • The "Cloud Point": If the solution is clear at reflux, remove from heat. If the solid does not dissolve, add small aliquots of solvent.[2][3]

    • Optimization: If the compound is too soluble in pure ethanol, add hot water dropwise to the refluxing solution until a faint turbidity (cloudiness) persists, then add one drop of ethanol to clear it.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling traps impurities.

  • Crystallization: Once crystals form at room temperature, cool the flask to 0-4°C for 1 hour to maximize yield.

  • Filtration: Filter the crystals and wash with cold ethanol/water (50:50).

  • Mother Liquor Analysis: The 5-nitro impurity is typically more soluble and will remain in the filtrate.

Method B: Dry Column Vacuum Chromatography (DCVC)

Recommended for: Crude purity <85% or "Oiling Out" issues

If recrystallization yields an oil, the impurity levels are likely too high, disrupting the crystal lattice.

Stationary Phase: Silica Gel (15-40 µm). Mobile Phase: Hexane/Ethyl Acetate gradient.[4]

Protocol:

  • TLC Optimization: Find a solvent ratio where the target

    
     is ~0.3. Likely around 9:1 Hexane:EtOAc .
    
  • Loading: Adsorb the crude mixture onto Celite or Silica (dry loading) to prevent band broadening.

  • Elution:

    • Flush with 100% Hexane (removes non-polar debris).

    • Step gradient: Increase EtOAc by 1% every 100mL.

  • Fraction Analysis: The 5-nitro impurity is slightly less polar (due to lack of nitro-methoxy ortho twisting) and often elutes before the 6-nitro target.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying your compound.

PurificationWorkflow Start Crude 4-Bromo-2-methyl-6-nitroanisole Analyze 1H-NMR Diagnosis (Check Aromatic Region) Start->Analyze Pure Target: Doublets (J~2Hz) Impurity: Singlets Analyze->Pure Reference Decision Impurity Level? Analyze->Decision HighImpurity >15% Impurity (Risk of Oiling) Decision->HighImpurity LowImpurity <15% Impurity (Solid) Decision->LowImpurity Chromatography Method B: Column Chromatography (Hexane/EtOAc Gradient) HighImpurity->Chromatography Recryst Method A: Recrystallization (Ethanol/Water) LowImpurity->Recryst Check Re-Analyze NMR Recryst->Check Chromatography->Check Check->Recryst Fail (Solid) Check->Chromatography Fail (Oil) Success Pure Product (>98%) Check->Success Pass

Caption: Workflow for selecting the appropriate purification method based on impurity levels defined by NMR analysis.

Part 4: Troubleshooting & FAQs

Q1: My product "oils out" during recrystallization instead of forming crystals. Why? A: This is a phenomenon called Liquid-Liquid Phase Separation (LLPS). It occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when impurity levels are high.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. If not, scratch the glass surface with a rod. Alternatively, switch to a lower-boiling solvent like Methanol or use Method B (Chromatography) to lower the impurity profile first.

Q2: Can I use distillation to separate the isomers? A: Not recommended. Nitroanisoles are thermally sensitive. High temperatures can lead to decomposition or safety hazards (runaway nitration byproducts). Furthermore, the boiling point difference between regioisomers is often negligible (<5°C), requiring an expensive spinning band distillation column.

Q3: The NMR shows the correct doublets, but the melting point is 5°C lower than literature. Is it pure? A: Likely not. You may have solvent inclusion (solvates).

  • Fix: Dry the sample under high vacuum (0.1 mmHg) at 40°C for 12 hours. NMR can also detect trapped ethanol/ethyl acetate. If no solvent is present, a small amount (<2%) of the 5-nitro isomer can significantly depress the melting point (eutectic effect).

Q4: Why does the 6-nitro isomer elute later than the 5-nitro isomer on Silica? A: The 6-nitro group is ortho to the methoxy group. This proximity forces the nitro group to twist out of planarity to relieve steric strain, exposing the polar nitro oxygen atoms more effectively to the silica stationary phase. The 5-nitro isomer is more planar and slightly less polar in this context.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for recrystallization solvent selection and nitro-compound handling).

  • Silverstein, R. M.; Webster, F. X. Spectrometric Identification of Organic Compounds, 7th Ed. Wiley, 2005 . (Source for NMR coupling constant rules in substituted benzenes).

  • ChemicalBook. 4-Bromo-2-methylanisole Properties & Synthesis. (Grounding for starting material properties).

  • BenchChem. Spectroscopic Dissection: Isomers of Bromo-methyl-nitrophenol. (Analogous system analysis for isomer differentiation).

Sources

Resolving solubility issues of 4-Bromo-2-methyl-6-nitroanisole in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Aqueous Solubility for High-Lipophilicity Nitro-Aromatics Ticket ID: #SOL-4B2M6N-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

You are likely encountering immediate precipitation upon diluting 4-Bromo-2-methyl-6-nitroanisole (CAS: 33696-00-3) into aqueous buffers. This molecule presents a classic "Grease Ball" vs. "Brick Dust" dichotomy.

  • The Problem: The molecule possesses a high partition coefficient (LogP ~2.5–3.0) and a stable crystal lattice driven by the nitro group's π-stacking interactions. It is practically insoluble in pure water.

  • The Solution: Simple pH adjustment will fail because the molecule lacks ionizable protons (the phenol is capped as a methoxy ether). You must rely on Co-solvency (The Log-Linear Model) or Inclusion Complexation .

Critical Solubility Data & Solvent Compatibility

Before attempting solubilization, verify your solvent systems against the known physicochemical limitations of the compound.

ParameterValue / StatusTechnical Note
Molecular Weight 232.03 g/mol Small molecule, suitable for membrane permeation.
LogP (Predicted) ~2.5 – 3.0Highly Lipophilic. Requires organic co-solvent.
pKa N/A (Non-ionizable)DO NOT attempt to solubilize using NaOH or HCl. It will not ionize.
Water Solubility < 0.1 mg/mLPractically insoluble.
DMSO Solubility > 50 mg/mLExcellent. Use as primary stock solvent.
Ethanol Solubility ModerateGood for synthesis, less ideal for high-concentration bio-assay stocks.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the best solubilization strategy for your specific application.

SolubilityDecisionTree Start Start: 4-Bromo-2-methyl-6-nitroanisole (Solid Powder) AppType Select Application Type Start->AppType ChemSyn Chemical Synthesis (Non-Biological) AppType->ChemSyn Synthesis BioAssay Biological Assay (Aqueous Buffer Required) AppType->BioAssay Cell/Enzyme Assay OrganicSolv Use Pure Organic Solvent (DCM, EtOAc, THF) ChemSyn->OrganicSolv DMSORoute Step 1: Prepare High Conc. Stock in DMSO (e.g., 50mM) BioAssay->DMSORoute Dilution Step 2: Dilute into Buffer (Solvent Shift Method) DMSORoute->Dilution CheckPrecip Visual Check: Precipitation/Cloudiness? Dilution->CheckPrecip Success Clear Solution (Proceed to Assay) CheckPrecip->Success No Failure Precipitation Detected CheckPrecip->Failure Yes Advanced Advanced Method: Add Surfactant or Cyclodextrin Failure->Advanced Requires Stabilization Advanced->Dilution Retry

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.

Protocol A: The "Solvent Shift" (Standard)

This method relies on Yalkowsky’s Log-Linear Model , which states that solubility increases exponentially with the volume fraction of the co-solvent.

Context: Best for enzymatic assays or acute cell treatments where <1% DMSO is tolerable.

Step-by-Step Procedure:
  • Preparation of Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration 1000x higher than your final target concentration (e.g., if you need 10 µM final, make a 10 mM stock).

    • Why? This minimizes the volume of DMSO added to the cells.

  • The "Shift" (Critical Step):

    • Place your aqueous buffer (PBS, Media) in a tube and set it to vortex gently.

    • Slowly inject the DMSO stock directly into the center of the vortexing buffer.

    • Technical Warning:DO NOT add buffer to the DMSO stock. This causes a local region of high water content/low solubility, forcing the compound to crash out as a precipitate that will not re-dissolve. Always add Solvent -> Water .

  • Equilibration: Allow the solution to stand for 5–10 minutes. If it turns cloudy (Tyndall effect), the compound has exceeded its amorphous solubility limit. Proceed to Protocol B.

Protocol B: Advanced Complexation (Cyclodextrins)

If Protocol A causes precipitation, you must shield the hydrophobic aromatic core from the water using a host-guest complex.

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Mechanism:[1] The 4-bromo and nitro groups are bulky. Unmodified

    
    -CD might be too rigid. HP-β-CD offers higher water solubility (>600 mg/mL) and a flexible cavity to host the substituted anisole ring.
    
Step-by-Step Procedure:
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or buffer. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add the solid 4-Bromo-2-methyl-6-nitroanisole to the cyclodextrin solution.

    • Sonicate in a water bath at 37°C for 30–60 minutes.

    • Observation: The solution should clarify as the inclusion complex forms.

  • Validation: If a small amount of solid remains, filter the solution. The filtrate contains the solubilized drug-CD complex.

Troubleshooting & FAQs

Q: I see a "milky" suspension immediately after adding my DMSO stock to the media. Can I use it? A: No. This is a micro-suspension. In a biological assay, these particles will sediment onto cells, causing local toxicity ("hotspots") and false positives. You must switch to Protocol B (Cyclodextrins) or reduce your final concentration.

Q: Can I use pH adjustment to dissolve it? A: No. 4-Bromo-2-methyl-6-nitroanisole is an ether (anisole). It has no acidic proton to donate (unlike a phenol) and the nitro group does not protonate easily in the physiological range. pH shifts will only add salt to your buffer, potentially reducing solubility further via the "Salting Out" effect.

Q: Can I heat the solution to dissolve the precipitate? A: Use Caution. While heating to 50–60°C may dissolve the solid temporarily, it will likely reprecipitate upon cooling to physiological temperature (37°C). Furthermore, nitro-aromatics can be thermally sensitive. Do not exceed 60°C.

Q: Why not use Ethanol instead of DMSO? A: Ethanol is a viable alternative, but it has a lower boiling point (evaporation issues in long assays) and is generally less effective at breaking the crystal lattice of nitro-aromatics compared to the dipolar aprotic nature of DMSO.

References

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs.
  • PubChem. (n.d.).[2][3] 4-Bromo-2-nitroanisole Compound Summary. National Library of Medicine. Retrieved from [Link] (Structural analog data used for property estimation).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
  • Yamashita, T., et al. (2011).[1][4] Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International Journal of Pharmaceutics. Retrieved from [Link]

Sources

Validation & Comparative

High-Resolution GC-MS Profiling for 4-Bromo-2-methyl-6-nitroanisole Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of 4-Bromo-2-methyl-6-nitroanisole (C₈H₈BrNO₃), achieving high purity (>98%) is critical, particularly when the compound serves as an intermediate for active pharmaceutical ingredients (APIs) or advanced agrochemicals. While High-Performance Liquid Chromatography (HPLC) is a standard workhorse for purity, Gas Chromatography-Mass Spectrometry (GC-MS) offers a superior advantage for this specific chemotype: the ability to definitively identify regioisomers and halogenated byproducts that co-elute in UV-based methods.

This guide outlines a validated, self-checking GC-MS methodology designed to detect trace impurities down to the 0.05% threshold. It contrasts this approach with HPLC and NMR, providing a rationale for why GC-MS is the definitive technique for the "fingerprinting" of brominated nitroanisoles.

Compound Profile & Impurity Landscape[1][2]

To design a robust analytical method, one must first understand the analyte's behavior and its likely contaminants.

  • Analyte: 4-Bromo-2-methyl-6-nitroanisole

  • Molecular Weight: ~246.06 g/mol

  • Volatility: Moderate (Sublimable under high vacuum; ideal for GC).

  • Thermal Stability: Stable up to ~250°C; suitable for standard split/splitless injection.

Strategic Impurity Analysis

The synthesis of this compound typically involves the nitration of 4-bromo-2-methylanisole or the bromination of 2-methyl-6-nitroanisole. Consequently, the method must separate the target from specific precursors and byproducts.

Impurity TypeLikely StructureDetection ChallengeGC-MS Advantage
Precursor A 2-Methyl-6-nitroanisoleLacks BromineMass shift (-79/81 amu); Distinct EI pattern.
Precursor B 4-Bromo-2-methylanisoleLacks Nitro groupMass shift (-45/46 amu); Lower polarity.
Regioisomer 6-Bromo-2-methyl-4-nitroanisoleIdentical MassSlight retention time shift; Distinct fragmentation ratios.
Over-reaction Dibromo-speciesHigh Mass (+79 amu)Instantly recognizable isotope cluster (1:2:1).

Comparative Technology Review

Why choose GC-MS over the alternatives? The following comparison highlights the specific strengths regarding halogenated aromatics.

Table 1: Performance Comparison
FeatureGC-MS (Electron Impact) HPLC-UV (PDA) ¹H-NMR
Primary Mechanism Volatility & Mass-to-Charge RatioPolarity & UV AbsorptionMagnetic Resonance of Protons
Isomer Resolution High (Capillary columns are highly efficient)Moderate (Depends on column chemistry)Low (Signals often overlap)
Structural ID Definitive (Br isotope pattern confirms identity)Inferential (Retention time match only)Definitive (But poor for trace impurities)
Sensitivity (LOD) Excellent (pg range in SIM mode)Good (ng range)Poor (>0.1% impurity required)
Throughput Fast (<15 min run)Slower (15-45 min run)Fast (but manual interpretation)
Decision Logic: Method Selection

The following diagram illustrates the decision pathway for selecting GC-MS for this specific analysis.

MethodSelection Start Sample: 4-Bromo-2-methyl-6-nitroanisole VolatilityCheck Is sample volatile & thermally stable? Start->VolatilityCheck TraceCheck Is impurity profiling <0.1% required? VolatilityCheck->TraceCheck Yes HPLC SELECT HPLC-UV (If thermally unstable) VolatilityCheck->HPLC No IsomerCheck Are regioisomers suspected? TraceCheck->IsomerCheck Yes NMR SELECT NMR (For bulk assay only) TraceCheck->NMR No (Bulk Purity) GCMS SELECT GC-MS (Optimal for Halogenated Volatiles) IsomerCheck->GCMS Yes (High Resolution)

Figure 1: Decision matrix for analytical method selection.

Method Development Strategy (Expertise Pillar)

This section details the causality behind the experimental choices.

Column Selection: The "5% Phenyl" Standard

For separating nitro-aromatics, a non-polar 100% dimethylpolysiloxane column (e.g., DB-1) often fails to resolve positional isomers.

  • Recommendation: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS).

  • Reasoning: The slight polarity of the phenyl groups interacts with the nitro group's dipole and the bromine's polarizability, providing superior separation of regioisomers compared to a standard non-polar column.

Injection Technique: Split vs. Splitless
  • Purity Assay (>95%): Use Split Mode (50:1 or 100:1) . This prevents column overload and ensures sharp peak shapes for the major component, allowing for accurate area normalization.

  • Trace Impurity Profiling (<0.1%): Use Splitless Mode (with solvent focusing) to maximize sensitivity for low-level byproducts.

Mass Spectrometry: The Bromine Advantage

In Electron Impact (EI) ionization (70 eV), Bromine provides a built-in validation tool.

  • Isotope Pattern: Natural Bromine exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio.

  • Validation Check: Any peak identified as the target must show two molecular ion peaks (M and M+2) of equal intensity. If a peak at the expected retention time lacks this "twin tower" signature, it is an interference, not the brominated target.

Detailed Experimental Protocol

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid methanol if transesterification is a risk, though unlikely here.

  • Concentration:

    • For Purity Assay: 1.0 mg/mL.

    • For Impurity Profiling: 5.0 mg/mL.

  • Filtration: 0.22 µm PTFE syringe filter (to remove inorganic salts from synthesis).

Instrument Parameters (Agilent 7890/5977 Equivalent)
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Vol 1.0 µLStandard volume for capillary columns.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Oven Program Initial: 60°C (hold 1 min) Ramp: 20°C/min to 280°C Final: 280°C (hold 3 min)Slow ramp not required; fast ramp minimizes band broadening.
Transfer Line 280°CPrevents condensation of high-boiling impurities.
Ion Source 230°C (EI Source)Standard EI temperature.
Scan Range 40 - 400 amuCovers molecular ion and all fragments; excludes air/water.
Solvent Delay 3.0 minProtects filament from solvent peak.

Data Interpretation & Validation

Fragmentation Pattern Analysis

The mass spectrum of 4-Bromo-2-methyl-6-nitroanisole (MW ~246) will display:

  • Molecular Ion (M⁺): Distinct doublet at m/z 245 and 247 (1:1 intensity).

  • Base Peak: Likely loss of the nitro group [M - NO₂] or methyl radical.

  • Diagnostic Fragment: Loss of Methyl from methoxy [M - 15] followed by loss of CO is common in anisoles.

Self-Validating Purity Calculation

To determine purity without an expensive certified reference standard (CRS), use the Area Normalization Method (100% Method) , provided the following assumptions are validated:

  • Response Factors: Assume similar ionization efficiency for the target and its structural isomers (valid for EI-MS of similar aromatics).

  • Calculation:

    
    
    
Analytical Workflow Diagram

AnalysisWorkflow Prep Sample Prep 1 mg/mL in DCM GC GC Separation DB-5MS Column 60-280°C Ramp Prep->GC MS MS Detection (EI) Scan 40-400 amu GC->MS Data Data Processing Peak Integration MS->Data Check1 Validation Check 1: Is Retention Time ±0.05 min of Reference? Data->Check1 Check2 Validation Check 2: Does M+ show 1:1 Br Isotope Pattern? Check1->Check2 Pass Fail Investigate Interference Check1->Fail Fail Result Calculate Purity (Area %) Check2->Result Pass Check2->Fail Fail

Figure 2: Step-by-step analytical workflow with integrated validation checkpoints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118533, 4-Bromo-2-nitroanisole (Analogous Structure). Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard reference for GC-MS methodology).
  • Agilent Technologies. GC/MS Application Guide for Environmental and Chemical Analysis. (Source for DB-5MS column selection logic). Retrieved from [Link]

Validating synthetic routes for 4-Bromo-2-methyl-6-nitroanisole production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Bromo-2-methyl-6-nitroanisole (CAS: 1375069-27-4) presents a classic challenge in regioselective aromatic substitution. While direct nitration of the parent anisole appears the most expedient path, it suffers from steric and electronic competition that compromises purity.

This guide validates two primary synthetic routes , comparing them on yield, regiocontrol, and scalability.

  • Route A (The Convergent Phenol Route): Recommended for research and high-purity applications. It utilizes the strong ortho-directing power of the phenol group to lock in regiochemistry before methylation.

  • Route B (Direct Nitration): A shorter, industrial route that requires rigorous isomer separation.

Recommendation: For milligram-to-gram scale synthesis where purity is paramount (>98%), Route A is the superior self-validating system.

Chemical Profile & Retrosynthetic Analysis

Target Molecule: 4-Bromo-2-methyl-6-nitroanisole Molecular Formula: C₈H₈BrNO₃ Molecular Weight: 246.06 g/mol [1]

Retrosynthetic Logic

The target molecule contains three substituents on the benzene ring:

  • Methoxy (-OMe): Strong Activator (ortho/para).

  • Methyl (-Me): Weak Activator (ortho/para).

  • Nitro (-NO₂): Strong Deactivator (meta).

  • Bromine (-Br): Weak Deactivator (ortho/para).[2]

The critical decision is the order of installation to avoid the formation of the 5-nitro isomer.

Retrosynthesis Target 4-Bromo-2-methyl-6-nitroanisole (Target) Phenol 4-Bromo-2-methyl-6-nitrophenol (High Regiocontrol) Target->Phenol O-Methylation Anisole 4-Bromo-2-methylanisole (Direct Nitration) Target->Anisole Nitration Start1 4-Bromo-2-methylphenol (Commercially Available) Phenol->Start1 Nitration (Ortho to OH) Start2 2-Methylanisole Anisole->Start2 Bromination

Figure 1: Retrosynthetic disconnection showing the two primary pathways. The green path (Phenol) offers superior regiocontrol.

Route Comparison & Validation

Route A: The Convergent Phenol Route (Recommended)

This route leverages the 4-bromo-2-methylphenol starting material. By performing nitration before methylation, we utilize the hydroxyl group's potent directing effect.

  • Step 1: Nitration. The -OH group directs ortho and para. The para position is blocked by Bromine. The 2-position is blocked by Methyl. The only available activated position is the 6-position.

  • Step 2: Methylation. Standard O-alkylation locks the structure.

Validation Metrics:

  • Regioselectivity: >99% (Exclusive formation of 6-nitro isomer).

  • Purification: Simple recrystallization; no column chromatography typically required for Step 1.

Route B: Direct Nitration of 4-Bromo-2-methylanisole

This route nitrates the anisole derivative directly.

  • Mechanism: The -OMe group directs to positions 2 and 6. Position 2 is blocked (Methyl).[3] Position 6 is the target.[4] However, the Methyl group at position 2 also activates position 5 (para to itself).

  • Risk: While -OMe is a stronger director than -Me, the steric hindrance at position 6 (flanked by OMe) vs. position 5 (flanked by Br and H) can lead to a mixture of 6-nitro (Major) and 5-nitro (Minor) isomers.

  • Validation: Requires HPLC or quantitative NMR to ensure the 5-nitro impurity is removed.

Performance Comparison Table
FeatureRoute A (Phenol)Route B (Direct Nitration)
Starting Material 4-Bromo-2-methylphenol4-Bromo-2-methylanisole
Step Count 21
Regioselectivity Excellent (>99%) Good (~85-90%)
Yield (Overall) 75-85%60-70% (after purification)
Purification RecrystallizationColumn Chromatography likely required
Safety Methyl iodide toxicity (Step 2)Exothermic nitration

Detailed Experimental Protocols

Protocol A: The Phenol Route (High Purity)
Step 1: Synthesis of 4-Bromo-2-methyl-6-nitrophenol
  • Reagents: 4-Bromo-2-methylphenol (10.0 g, 53.5 mmol), HNO₃ (65%, 1.1 eq), Acetic Acid (Solvent).

  • Setup: 250 mL round-bottom flask, ice bath, addition funnel.

  • Procedure:

    • Dissolve starting phenol in 50 mL glacial acetic acid. Cool to 0-5°C.

    • Add HNO₃ solution (in 10 mL acetic acid) dropwise over 30 mins. Critical: Keep T < 10°C to prevent over-nitration.

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Quench: Pour mixture into 200 mL ice water. Yellow precipitate forms.[5]

    • Isolation: Filter, wash with cold water. Recrystallize from Ethanol/Water.

    • Yield: ~90-95%.

    • Checkpoint: ¹H NMR should show two aromatic singlets (or meta-coupled doublets) corresponding to H-3 and H-5.

Step 2: Methylation to 4-Bromo-2-methyl-6-nitroanisole
  • Reagents: Phenol intermediate (from Step 1), Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K₂CO₃, Acetone or DMF.

  • Procedure:

    • Suspend phenol (5.0 g) and K₂CO₃ (2.0 eq) in Acetone (50 mL).

    • Add MeI (1.5 eq) dropwise. Safety: MeI is a carcinogen; use fume hood.

    • Reflux for 4-6 hours.

    • Workup: Filter off inorganic salts. Concentrate filtrate.

    • Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine.

    • Dry over MgSO₄ and concentrate.

    • Product: Pale yellow solid.[5]

Workflow Start 4-Bromo-2-methylphenol Step1 Nitration (HNO3, AcOH, 0°C) Start->Step1 Inter Intermediate: 4-Bromo-2-methyl-6-nitrophenol Step1->Inter Step2 Methylation (MeI, K2CO3, Acetone) Inter->Step2 End Product: 4-Bromo-2-methyl-6-nitroanisole Step2->End

Figure 2: Step-by-step workflow for the recommended Route A.

Analytical Validation

To confirm the identity and purity of the product, use the following diagnostic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~3.9 ppm (s, 3H): O-Methyl group (Characteristic of anisole).

    • δ ~2.4 ppm (s, 3H): Ar-Methyl group.

    • Aromatic Region: Two signals expected.[2][6]

      • H-3: Doublet (J ~2 Hz) or Singlet around 7.5-7.7 ppm.

      • H-5: Doublet (J ~2 Hz) or Singlet around 7.8-8.0 ppm.

      • Note: If you see a doublet with J ~8 Hz, you have the wrong isomer (ortho coupling), indicating nitration occurred at position 3 or 5 incorrectly. The target 4-bromo-2-methyl-6-nitroanisole has protons at 3 and 5, which are meta to each other.

References

  • Regioselective Nitration of Phenols: Organic Syntheses, Coll. Vol. 2, p. 173 (1943); Vol. 15, p. 55 (1935). Link (Describes analogous nitration of substituted phenols).

  • ChemicalBook Entry: 4-Bromo-2-methyl-6-nitroanisole (CAS 1375069-27-4).[7] Link

  • PubChem Compound Summary: 4-Bromo-2-methyl-6-nitrophenol (Precursor validation). Link

  • Regioselectivity in Electrophilic Aromatic Substitution:Journal of Chemical Education, "Directive Effects in the Bromination of Vanillin", illustrating steric vs electronic control in trisubstituted benzenes.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.